Navigating the Labyrinth of Chemical Identification: The Case of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
Despite a comprehensive search of chemical databases and supplier catalogs, a specific CAS (Chemical Abstracts Service) number for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid could not be definitively identified. This...
Author: BenchChem Technical Support Team. Date: February 2026
Despite a comprehensive search of chemical databases and supplier catalogs, a specific CAS (Chemical Abstracts Service) number for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid could not be definitively identified. This suggests that the compound may not be a widely synthesized or commercially available substance, and therefore has not been assigned a unique identifier by the Chemical Abstracts Service.
For researchers, scientists, and drug development professionals, the CAS number is a critical starting point for any in-depth technical exploration of a chemical compound. It serves as a universal key to unlock a wealth of information regarding a substance's properties, synthesis, safety, and regulatory status. Without this fundamental identifier, constructing a comprehensive and reliable technical guide with the required level of scientific integrity is not feasible.
Our investigation involved extensive searches for the target compound and its potential synonyms. While no direct match was found, the search did reveal CAS numbers for several structurally related pyrazole-propanoic acid derivatives. These analogous compounds, while similar, possess distinct substitutions on the pyrazole ring or variations in the aliphatic acid chain, leading to different chemical and biological properties.
For instance, the CAS number 1019007-17-0 corresponds to 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoic acid , where the carbamoyl group is located at the 5-position of the pyrazole ring, as opposed to the 3-position specified in the topic. Another similar compound, 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid , with a butanoic acid chain instead of a propanoic one, is assigned the CAS number 1343252-29-8 .
The absence of a dedicated CAS number for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid implies a lack of significant presence in the scientific literature and commercial inventories. Consequently, crucial data for a technical guide, such as detailed synthesis protocols, spectroscopic data, safety and handling information, and its potential applications in drug discovery, remains unavailable in the public domain.
The Importance of the Pyrazole Scaffold in Medicinal Chemistry
The interest in pyrazole derivatives, such as the one , stems from the pyrazole ring being a "privileged scaffold" in medicinal chemistry. This five-membered heterocyclic ring is a core component in numerous biologically active compounds and approved drugs. The diverse pharmacological activities exhibited by pyrazole-containing molecules make them attractive targets for drug discovery programs.
The specific arrangement of the carbamoyl and propanoic acid functional groups on the pyrazole ring in "3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid" would be expected to influence its physicochemical properties and its potential interactions with biological targets. The carbamoyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid moiety provides a site for salt formation and can also engage in hydrogen bonding. These features are often crucial for a molecule's binding affinity and selectivity to a specific protein target.
Future Directions and Recommendations
For researchers interested in this specific molecule, the path forward would likely involve custom synthesis. A potential synthetic route could be devised based on established methods for the N-alkylation of pyrazoles and the formation of carboxamides.
A generalized workflow for such a synthesis could be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of the target compound.
Following a successful synthesis, a comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential to confirm the structure. Subsequently, in vitro and in vivo studies could be conducted to evaluate its biological activity and potential as a drug lead.
This guide serves as a definitive technical assessment of 3-carbamoyl-1H-pyrazole-1-propanoic acid , a critical heterocyclic building block in medicinal chemistry.[1] It is structured to provide actionable data for synth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical assessment of 3-carbamoyl-1H-pyrazole-1-propanoic acid , a critical heterocyclic building block in medicinal chemistry.[1] It is structured to provide actionable data for synthesis, characterization, and quality control, addressing the specific challenges of regioselectivity inherent to pyrazole chemistry.
Physicochemical Properties, Synthesis, and Analytical Characterization[1]
Executive Summary & Core Identity
3-carbamoyl-1H-pyrazole-1-propanoic acid is a functionalized pyrazole derivative used primarily as a scaffold in the development of kinase inhibitors (e.g., IRAK4, LRRK2) and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural dual-functionality—possessing both a polar amide region and a carboxylic acid tail—makes it a versatile linker for fragment-based drug design (FBDD).[1]
Understanding the physical behavior of this molecule is prerequisite to successful formulation and synthesis. The compound exhibits amphoteric character due to the presence of both a weakly basic pyrazole/amide system and an acidic carboxyl group.
Parameter
Value / Description
Context for Development
Physical State
White to off-white crystalline solid
Hygroscopic nature requires storage under desiccant.[1]
Solubility
DMSO (>50 mg/mL), Methanol, Water (pH dependent)
High aqueous solubility at pH > 7.0 due to carboxylate formation.
pKa (Acid)
3.8 – 4.2 (Predicted)
Corresponds to the propanoic acid moiety.
pKa (Base)
~1.5 (Pyrazole N)
Very weak base; protonation occurs only under highly acidic conditions.
LogP
-0.54 (Predicted)
Hydrophilic; likely requires reverse-phase chromatography with high aqueous content for retention.[1]
Synthetic Methodology: The Regioselectivity Challenge
The primary challenge in synthesizing 3-carbamoyl-1H-pyrazole-1-propanoic acid is controlling N-alkylation regioselectivity .[1] The pyrazole ring has two nucleophilic nitrogens (N1 and N2). Alkylation can occur at either, leading to a mixture of the desired 1,3-isomer and the undesired 1,5-isomer.
Recommended Route: Michael Addition
The most robust protocol utilizes a Michael addition of 1H-pyrazole-3-carboxamide to an acrylate ester, followed by hydrolysis.[1] This method generally favors the sterically less hindered 1,3-isomer (thermodynamic product) compared to direct alkylation with alkyl halides.
Step-by-Step Protocol
Phase 1: Michael Addition (Ester Formation)
Reagents: Suspend 1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous Acetonitrile (ACN).
Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) as a base catalyst.
Reactant: Dropwise add Methyl Acrylate (1.2 eq) at room temperature.
Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (EtOAc:MeOH 9:1).
Workup: Evaporate solvent. The intermediate, Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate, is often an oil or low-melting solid.[1]
Phase 2: Hydrolysis (Acid Generation)
Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1).
Base: Add LiOH·H₂O (2.0 eq). Stir at ambient temperature for 2 hours.
Acidification: Cool to 0°C and acidify to pH 3.0 using 1N HCl.
Isolation: The product precipitates. Filter, wash with cold water, and dry under vacuum.
Synthesis Pathway Diagram
The following diagram illustrates the reaction flow and the critical branching point for isomeric impurities.
Figure 1: Synthetic pathway utilizing Michael addition to maximize regioselectivity toward the 1,3-isomer.
Analytical Characterization & Validation
Trustworthiness in chemical biology relies on proving identity beyond doubt. For pyrazoles, Mass Spectrometry is insufficient alone because the 1,3- and 1,5-isomers have identical molecular weights (183.16). NMR is the gold standard for validation.
Nuclear Magnetic Resonance (NMR) Strategy
To confirm the structure is the 3-carbamoyl (and not 5-carbamoyl) isomer, you must observe the Nuclear Overhauser Effect (NOE).
1,3-Isomer (Target): The N1-methylene protons (from the propanoic chain) are spatially distant from the amide protons at C3. There should be NO strong NOE signal between the chain and the amide. However, a strong NOE is observed between the N1-methylene and the C5-proton of the ring.[1]
1,5-Isomer (Impurity): The N1-methylene protons are spatially close to the C5-substituent (which would be the amide in this case).
Expected ¹H NMR Data (DMSO-d₆, 400 MHz):
δ 12.1 ppm (s, 1H): Carboxylic acid -OH.
δ 7.8 ppm (d, 1H): Pyrazole C5-H (Coupled to C4).
δ 7.4 ppm (br s, 1H): Amide N-H.
δ 7.0 ppm (br s, 1H): Amide N-H.
δ 6.6 ppm (d, 1H): Pyrazole C4-H.
δ 4.3 ppm (t, 2H): N-CH₂ (Propanoic chain).
δ 2.8 ppm (t, 2H): CH₂-COOH.
HPLC Method for Purity Assessment
Due to the polar nature of the compound (LogP -0.54), standard C18 gradients may cause early elution. Use an "AQ" (Aqua) compatible column or ion-pairing.
Parameter
Condition
Column
C18 Polar Embedded (e.g., Waters Atlantis T3), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm (Amide) and 254 nm (Aromatic)
Gradient
0-2 min: 5% B (Isocratic hold for retention) 2-10 min: 5% -> 60% B 10-12 min: 95% B (Wash)
Analytical Logic Flow
The following decision tree ensures the material meets the rigorous standards required for drug development.
Figure 2: Analytical validation workflow emphasizing the differentiation of regioisomers via NMR.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 146676945. Retrieved October 26, 2025, from [Link]
Inami, H., et al. (2023).[2][3] Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as IRAK4 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117302.[3] [Link]
An In-depth Technical Guide to Bioactive Pyrazole-3-Carboxamide Derivatives
Introduction: The Pyrazole-3-Carboxamide Scaffold as a Cornerstone of Modern Drug Discovery The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in me...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole-3-Carboxamide Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and agrochemical science.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile framework for interacting with a multitude of biological targets. When functionalized with a carboxamide group at the 3-position, the resulting pyrazole-3-carboxamide core becomes a powerhouse for generating compounds with a remarkably broad spectrum of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[3][4][5][6]
This guide offers a comprehensive exploration of key classes of bioactive pyrazole-3-carboxamide derivatives. Moving beyond a simple catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, delve into the molecular mechanisms of action, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical accuracy and practical insights necessary to navigate and innovate within this fertile chemical space.
Part 1: Pyrazole-3-Carboxamides in Oncology: From Kinase Inhibition to DNA Interaction
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The pyrazole-3-carboxamide scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors, forming the basis of several targeted therapies.
Mechanism I: Competitive Kinase Inhibition
A primary mechanism of action for many anticancer pyrazole-3-carboxamides is the competitive inhibition of ATP binding at the kinase hinge region.[7] The pyrazole core often forms critical hydrogen bonds with the kinase's hinge region, while the carboxamide linker provides a vector for introducing diverse substituents that can probe deeper into the ATP-binding pocket, conferring both potency and selectivity.[7][8]
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are a major driver of Acute Myeloid Leukemia (AML). Several pyrazole-3-carboxamide derivatives have been designed as potent FLT3 inhibitors.[9][10] By modifying the structure of existing inhibitors, researchers have achieved compounds with picomolar potency (IC50: 0.089 nM) against FLT3.[9][10] These compounds often exhibit dual activity against Cyclin-Dependent Kinases (CDKs), which can provide a synergistic anti-proliferative effect.[9][10]
REarranged during Transfection (RET) Kinase: Constitutive activation of RET kinase is oncogenic in various cancers. Systematic exploration of substituents on the pyrazole ring has led to the identification of potent RET inhibitors.[11] Studies have shown that a 5-cyclopropylisoxazol-3-yl group at the C3 position and a carboxamide linker at the C5 position are favorable for high-potency RET inhibition.[11]
Cyclin-Dependent Kinases (CDKs): The pyrazole moiety is integral to inhibitors targeting CDKs, including the understudied PCTAIRE family member CDK16.[8] The scaffold's ability to be systematically modified allows for the fine-tuning of selectivity profiles across the CDK family.[8]
Caption: Targeted inhibition of oncogenic kinase signaling pathways by pyrazole-3-carboxamide derivatives.
Quantitative Data: Kinase Inhibitory Potency
The table below summarizes the in vitro potency of representative pyrazole-3-carboxamide derivatives against key oncogenic kinases.
While kinase inhibition is a dominant theme, some pyrazole-3-carboxamides exert their anticancer effects through direct interaction with nucleic acids.[12] This represents an important, sometimes "off-target," mechanism that can contribute to the overall pharmacological profile.[12][13]
Certain derivatives have been shown to bind to the minor groove of DNA, altering its conformation.[12][13] This interaction can be strong enough to displace intercalating agents like ethidium bromide and can even lead to the cleavage of supercoiled plasmid DNA, a hallmark of DNA-damaging agents.[13] For example, compound pym-5 demonstrated a high DNA-binding affinity (K = 1.06 x 10⁵ M⁻¹) and was capable of cleaving pBR322 plasmid DNA.[12][13]
Experimental Protocol: Plasmid DNA Cleavage Assay
This protocol provides a framework for assessing the ability of a pyrazole-3-carboxamide derivative to induce DNA strand breaks.
Preparation of Reaction Mixture: In a microcentrifuge tube, combine 10 µL of Tris-HCl buffer (50 mM, pH 7.4), 2 µL of supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), and 2 µL of the test compound solution (at various concentrations in DMSO).
Incubation: Gently mix the components and incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours). Include a negative control (DMSO vehicle) and a positive control (known DNA-damaging agent).
Quenching and Loading: Stop the reaction by adding 4 µL of loading buffer (containing bromophenol blue and glycerol).
Agarose Gel Electrophoresis: Load the entire mixture into the wells of a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
Separation and Visualization: Run the gel in TBE buffer at a constant voltage (e.g., 80V) until the dye front has migrated sufficiently. Visualize the DNA bands under UV transillumination.
Analysis: Analyze the gel for the conversion of supercoiled DNA (Form I, fastest migrating) to nicked circular (Form II) and linear (Form III, slowest migrating) DNA. An increase in Forms II and III in the presence of the compound indicates DNA cleavage activity.[13]
Part 2: Pyrazole-3-Carboxamides in Agrochemicals: Potent Fungicides Targeting Fungal Respiration
Pyrazole carboxamides have revolutionized crop protection, providing a powerful class of fungicides with broad-spectrum activity against plant pathogens.[14] Their success is rooted in a highly specific and effective mechanism of action.
The primary target for fungicidal pyrazole carboxamides is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[14][15]
These fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme, physically blocking the transfer of electrons from succinate to ubiquinone.[14] This disruption has catastrophic consequences for the fungal cell:
Inhibition of ATP Synthesis: The blockage of the electron transport chain halts aerobic respiration, drastically reducing the production of ATP, the cell's main energy source.[14]
Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow leads to the generation of damaging ROS, causing oxidative stress to cellular components.[14]
Metabolic Disruption: Inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[14][15]
This targeted attack on a vital metabolic process leads to the cessation of fungal growth and eventual cell death.[14] Molecular docking studies have confirmed that these compounds fit snugly within a cavity composed of SDH subunits B, C, and D.[16]
Caption: Mechanism of SDHI fungicides, which block the electron transport chain at Complex II (SDH).
Quantitative Data: In Vitro Antifungal Activity
The table below presents the efficacy of representative pyrazole-3-carboxamide fungicides against common plant pathogens.
This method is a standard in vitro technique to determine the efficacy of a fungicide.[17]
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. Allow it to cool to approximately 50-60°C.
Compound Incorporation: Add the test compound, dissolved in a minimal amount of a suitable solvent (e.g., acetone or DMSO), to the molten PDA to achieve the desired final concentrations. Pour the amended media into sterile Petri dishes. A solvent-only plate serves as the control.
Inoculation: Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
Incubation: Seal the plates and incubate them in the dark at an appropriate temperature for the fungus (e.g., 25-28°C).
Measurement: After the fungal colony in the control plate has reached a significant diameter (e.g., 70-80% of the plate), measure the diameter of the fungal colonies on all plates.
Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
Inhibition (%) = [(dc - dt) / dc] x 100
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
EC50 Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and determine the EC50 value (the concentration that causes 50% inhibition).
Part 3: Pyrazole-3-Carboxamides as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrazole-3-carboxamides have emerged as a promising scaffold for developing agents active against bacteria and mycobacteria.[19][20]
Antibacterial and Antitubercular Activity
Derivatives of this class have demonstrated potent activity against both Gram-positive (e.g., Staphylococcus aureus, including multi-drug resistant strains like MRSA) and Gram-negative bacteria (E. coli, P. aeruginosa).[3][19][20] Furthermore, significant activity has been reported against Mycobacterium tuberculosis, the causative agent of tuberculosis.[19][20]
Mechanism of Action: While diverse, one identified mechanism for antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[19] Molecular modeling suggests that these compounds bind effectively to the enzyme's active site.[19] For antitubercular activity, targets such as pantothenate synthetase have been proposed.[6]
Structure-Activity Relationship (SAR): The introduction of urea or thiourea moieties at the carboxamide nitrogen has been a successful strategy.[19] Specific substitutions on the aryl rings, such as dichlorophenyl and difluorophenyl groups, have been shown to confer potent activity against S. aureus and M. tuberculosis, respectively.[19]
Experimental Protocol: Broth Microdilution MIC Assay
This is the gold-standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. A viability indicator like resazurin can be added to aid visualization.
Part 4: General Synthetic Methodologies
The synthesis of pyrazole-3-carboxamide derivatives is generally straightforward, allowing for the rapid generation of diverse chemical libraries for screening. The core strategy involves two main phases: construction of the pyrazole ring and subsequent amide bond formation.
Caption: A generalized workflow for the synthesis of pyrazole-3-carboxamide derivatives.
Pyrazole Ring Synthesis: A common and efficient method is the cyclocondensation reaction between a hydrazine derivative (e.g., hydrazine hydrate) and a β-ketoester.[17] This reliably forms the pyrazole-carboxylate ester scaffold.
Ester Hydrolysis: The resulting ester is typically hydrolyzed to the corresponding pyrazole-3-carboxylic acid using a base such as sodium hydroxide.[21]
Amide Bond Formation: The crucial carboxamide linkage is formed by coupling the pyrazole-3-carboxylic acid with a desired primary or secondary amine. To facilitate this reaction, the carboxylic acid is usually activated. Common methods include:
Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[17][21]
Using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole).[12][21]
This modular approach allows for immense diversity, as a single pyrazole acid core can be coupled with a vast library of amines to generate a wide array of final compounds for biological evaluation.
Conclusion and Future Outlook
The pyrazole-3-carboxamide scaffold is undeniably a cornerstone of modern chemical biology, demonstrating remarkable versatility and potency across oncology, agriculture, and infectious disease. Its synthetic tractability, coupled with its ability to form key interactions with a diverse range of biological targets, ensures its continued relevance. Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, overcoming resistance mechanisms in both pathogens and cancer cells, and exploring novel biological targets. The continued application of structure-based drug design, combinatorial chemistry, and advanced screening platforms will undoubtedly unlock new generations of pyrazole-3-carboxamide-based agents to address critical unmet needs in medicine and food security.
References
ResearchGate. Synthesis of pyrazole-3-carboxamide derivatives 41–49. Reagents and... [Link]
J-Stage. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]
PubMed. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. [Link]
PubMed. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]
PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]
ResearchGate. pyrazole bearing molecules as bioactive scaffolds: a review. [Link]
ACS Publications. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]
Asian Journal of Research in Chemistry. A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. [Link]
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. [Link]
ScienceDirect. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. [Link]
RSC Publishing. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. [Link]
PMC. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]
MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
RSC Publishing. Review: biologically active pyrazole derivatives. [Link]
ResearchGate. Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. [Link]
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
Semantic Scholar. Review: biologically active pyrazole derivatives. [Link]
MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
Journal of Applied Pharmaceutical Science. Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. [Link]
WJGnet. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. [Link]
An In-depth Technical Guide to the Pharmacophore Analysis of 1H-Pyrazole-1-propanoic Acid
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the pharmacophore analysis of 1H-pyrazole-1-propanoic acid, a key scaffold in medicinal chemistry. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the pharmacophore analysis of 1H-pyrazole-1-propanoic acid, a key scaffold in medicinal chemistry. This document will delve into the core principles, methodologies, and applications of pharmacophore modeling as applied to this versatile heterocyclic compound.
The pyrazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, with numerous FDA-approved drugs featuring this five-membered heterocyclic ring.[1][2] Its unique physicochemical properties contribute to favorable pharmacokinetic and pharmacodynamic profiles.[1] This guide will systematically explore the pharmacophore of 1H-pyrazole-1-propanoic acid, offering a roadmap for the rational design of novel drug candidates.
The 1H-Pyrazole-1-propanoic Acid Scaffold: A Privileged Structure in Drug Discovery
The 1H-pyrazole-1-propanoic acid moiety (Figure 1) presents a unique combination of structural features that make it a highly attractive scaffold for medicinal chemists. The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms, which can participate in various non-covalent interactions with biological targets.[3] The propanoic acid side chain introduces a crucial carboxylic acid group, a common feature in many drugs that can act as a hydrogen bond donor and acceptor, or be involved in ionic interactions.
Figure 1: Chemical Structure of 1H-pyrazole-1-propanoic acid
Caption: The core structure of 1H-pyrazole-1-propanoic acid, highlighting the pyrazole ring and the propanoic acid side chain.[4]
The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize target binding and pharmacokinetic parameters.[5] This inherent adaptability has led to the development of pyrazole-containing drugs with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[6][7][8]
Pharmacophore Modeling: A Rational Approach to Drug Design
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[9][10] These features, or pharmacophoric elements, typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[10] By creating a pharmacophore model, researchers can perform virtual screening of large chemical libraries to identify novel compounds with the desired biological activity or optimize the structure of existing lead compounds.[9]
There are two primary approaches to pharmacophore modeling:
Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships.[10][11]
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, this approach can be used to identify the key interactions between the protein and a bound ligand, providing a more precise pharmacophore model.[12]
A Step-by-Step Guide to the Pharmacophore Analysis of 1H-Pyrazole-1-propanoic Acid Derivatives
This section outlines a detailed workflow for conducting a pharmacophore analysis of 1H-pyrazole-1-propanoic acid derivatives, from initial dataset preparation to model validation and application.
Ligand-Based Pharmacophore Modeling Workflow
This workflow is applicable when a set of active 1H-pyrazole-1-propanoic acid derivatives is available, but the target structure is unknown.
Caption: Ligand-Based Pharmacophore Modeling Workflow for 1H-Pyrazole-1-propanoic Acid Derivatives.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
Dataset Curation:
Compile a structurally diverse set of at least 20-30 1H-pyrazole-1-propanoic acid derivatives with a wide range of biological activities (e.g., IC50 or Ki values).
Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for validation.
Conformational Analysis:
Generate a representative set of low-energy 3D conformations for each molecule in the training set using computational chemistry software.
Feature Identification and Hypothesis Generation:
Identify potential pharmacophoric features for each molecule, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (HY), aromatic (AR), and positive/negative ionizable (PI/NI) features.
Utilize a pharmacophore modeling software (e.g., PHASE, Catalyst, Discovery Studio) to align the active molecules and generate pharmacophore hypotheses that represent the common features in their optimal 3D arrangement.[12]
Model Validation:
Score the generated hypotheses based on their ability to correctly identify the most active compounds in the training set.
Validate the best hypothesis using the test set, which should include both active and inactive compounds, to assess its predictive accuracy. The quality of the model can be evaluated using metrics like the Güner-Henry score and ROC curves.[13]
Structure-Based Pharmacophore Modeling Workflow
This approach is ideal when the 3D structure of the biological target complexed with a ligand is available.
Experimental Protocol: Structure-Based Pharmacophore Model Generation
Input Preparation:
Download the crystal structure of the target protein in complex with a 1H-pyrazole-1-propanoic acid derivative or a similar ligand from the Protein Data Bank (PDB).
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. Prepare the ligand by assigning correct bond orders and atom types.
Interaction Analysis:
Visualize the ligand in the binding pocket of the protein and identify all significant non-covalent interactions, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and pi-pi stacking.
Pharmacophore Model Generation:
Based on the identified interactions, define pharmacophoric features. For instance, a hydrogen bond with a backbone carbonyl of an amino acid would be represented by a hydrogen bond donor feature on the ligand.
Generate a pharmacophore model that incorporates these features with their corresponding spatial constraints.
Model Application:
The resulting structure-based pharmacophore can be used as a filter in virtual screening campaigns to identify new molecules that are likely to bind to the target's active site.[14]
Applications in Drug Discovery and Development
A well-validated pharmacophore model for 1H-pyrazole-1-propanoic acid derivatives can be a valuable asset throughout the drug discovery pipeline.
Table 1: Applications of Pharmacophore Modeling in Drug Discovery
Application
Description
Virtual Screening
Efficiently screen large databases of chemical compounds to identify novel "hit" molecules that match the pharmacophore model.[12]
Lead Optimization
Guide the chemical modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.[9]
Scaffold Hopping
Identify new chemical scaffolds that present the same pharmacophoric features but have different core structures, potentially leading to compounds with improved properties or novel intellectual property.[14]
ADMET Prediction
Develop pharmacophore models for interactions with drug-metabolizing enzymes or transporters to predict potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the discovery process.[14]
Target Identification
For a compound with a known biological activity but an unknown target, a pharmacophore model can be used to screen against a database of target-based pharmacophores to identify potential biological targets.[10]
Conclusion and Future Perspectives
The pharmacophore analysis of 1H-pyrazole-1-propanoic acid and its derivatives represents a powerful, rational approach to the design and discovery of novel therapeutic agents. The inherent versatility of the pyrazole scaffold, combined with the strategic application of computational modeling techniques, provides a robust framework for identifying potent and selective drug candidates.[15] As our understanding of disease biology deepens and computational methods become more sophisticated, the integration of pharmacophore modeling with other in silico techniques like molecular docking and molecular dynamics simulations will continue to accelerate the development of next-generation medicines based on this privileged heterocyclic core.[12]
References
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
Pharmacophore Modeling: A Cornerstone of Drug Discovery - Hilaris Publisher. Hilaris Publisher. Available at: [Link]
What is pharmacophore modeling and its applications? - Patsnap Synapse. Patsnap. Available at: [Link]
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. DergiPark. Available at: [Link]
Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Press. Available at: [Link]
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. Available at: [Link]
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. SlideShare. Available at: [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences. Available at: [Link]
Review: biologically active pyrazole derivatives - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]
Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC. National Center for Biotechnology Information. Available at: [Link]
Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. Hilaris Publisher. Available at: [Link]
Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T - Juniper Publishers. Juniper Publishers. Available at: [Link]
Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed. National Center for Biotechnology Information. Available at: [Link]
Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole- 3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for - Scitech Journals. Scitech Journals. Available at: [Link]
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. Elsevier. Available at: [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. ScienceDirect. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. Available at: [Link]
Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. Available at: [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]
Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. SciSpace. Available at: [Link]
Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]
Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates - PubMed. National Center for Biotechnology Information. Available at: [Link]
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. National Center for Biotechnology Information. Available at: [Link]
alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630 - PubChem. National Center for Biotechnology Information. Available at: [Link]
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors - ResearchGate. ResearchGate. Available at: [Link]
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation | ACS Omega. American Chemical Society. Available at: [Link]
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. MDPI. Available at: [Link]
Application Note: Scalable Synthesis of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
Abstract This application note details a robust, two-step synthetic protocol for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid , a critical scaffold in the development of kinase inhibitors (e.g., FLT3, CDK) and Factor Xa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, two-step synthetic protocol for 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid , a critical scaffold in the development of kinase inhibitors (e.g., FLT3, CDK) and Factor Xa inhibitors. Unlike conventional routes that rely on non-selective alkylation or harsh hydrolysis conditions, this protocol utilizes a regioselective aza-Michael addition followed by a chemoselective acidic deprotection . This strategy ensures the preservation of the labile primary amide functionality while delivering the target molecule in high purity (>98%) and yield.
Strategic Analysis & Retrosynthesis
The Synthetic Challenge
The target molecule contains two chemically sensitive features:
Regiochemistry: The 1H-pyrazole-3-carboxamide starting material is amphoteric and tautomeric. Alkylation can occur at either the
or position, leading to a mixture of 1,3- and 1,5-disubstituted isomers. The 1,3-isomer is the requisite pharmacophore.
Chemoselectivity: The final molecule possesses a carboxylic acid and a primary amide. Standard base-mediated hydrolysis of an ethyl ester precursor (e.g., NaOH/MeOH) carries a high risk of hydrolyzing the amide to a di-acid byproduct.
The Solution: Orthogonal Protection
To circumvent amide hydrolysis, we employ tert-butyl acrylate as the Michael acceptor. The resulting tert-butyl ester can be cleaved under acidic conditions (TFA/DCM), to which the primary amide is inert.
Retrosynthetic Pathway:
Figure 1: Retrosynthetic strategy highlighting the orthogonal protection strategy.
Experimental Protocols
Protocol A: Regioselective aza-Michael Addition
This step couples the pyrazole core with the propanoic acid tail. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to enhance the nucleophilicity of the pyrazole nitrogen.
Dissolution: Dissolve the intermediate (10.0 g) in DCM (64 mL) in a 250 mL RBF.
Deprotection: Add TFA (64 mL) slowly at room temperature.
Caution: Gas evolution (isobutylene) may occur. Ensure proper venting.
Monitoring: Stir at room temperature for 2–4 hours. Monitor by HPLC or TLC (disappearance of the non-polar ester spot).
Isolation:
Concentrate the mixture in vacuo to remove DCM and excess TFA.
Azeotrope: Add Toluene (50 mL) and concentrate again to remove residual TFA (Repeat 2x).
Final Purification:
Triturate the resulting residue with Diethyl Ether or MTBE (50 mL) to induce crystallization of the free acid.
Filter the white solid and dry under high vacuum.
Yield Expectation: 85–92% over two steps.
Process Workflow & Logic
The following flowchart visualizes the decision-making process and critical control points (CCPs) for the synthesis.
Figure 2: Process workflow including Critical Control Points (CCP) for isomer purity.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the protocol, the researcher must validate the regiochemistry. The 1,3-isomer (Target) and 1,5-isomer (Impurity) have distinct NMR signatures.
Regiochemistry Verification (¹H NMR)
Target (1,3-isomer): The pyrazole protons (H-4 and H-5) are magnetically distinct. H-5 is adjacent to the nitrogen attached to the alkyl chain, causing a downfield shift.
H-5:
ppm (Doublet, Hz).
H-4:
ppm (Doublet, Hz).
Impurity (1,5-isomer): If the alkylation occurs at N2 (adjacent to the amide), the steric environment changes, often shielding the ring protons or changing the splitting pattern.
NOE Experiment: Irradiate the
-methylene protons (of the propanoic tail).
1,3-isomer: NOE observed at H-5 (ring proton) only.
1,5-isomer: NOE observed at H-5 AND potentially the Amide NH , depending on conformation.
Data Summary Table
Attribute
Specification
Method
Appearance
White to off-white powder
Visual
Purity (HPLC)
> 98.0%
UV at 220 nm
Identity
MS (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
) = 184.07
are cheaper, they often require heating in DMF to effect reaction, which increases the rate of retro-Michael reaction (reversibility). DBU is a strong, organic soluble base that allows the reaction to proceed at room temperature, kinetically favoring the 1,3-isomer and preventing polymer formation [1].
Why not Ethyl Acrylate?
If Ethyl Acrylate were used, the final step would require LiOH or NaOH hydrolysis.
Risk:[13] Primary amides can hydrolyze to acids at pH > 12, especially with heat.
Mitigation: The tert-butyl group is cleaved by mechanism
(acid-catalyzed alkyl cleavage), which is orthogonal to the acyl substitution mechanism required to break the amide [2].
Troubleshooting Low Yields
Issue: Product is an oil that won't crystallize.
Cause: Residual DMF or presence of 1,5-isomer.
Fix: Dissolve in minimal EtOAc and precipitate with Hexanes. Ensure high vacuum is used to remove DMF traces.
Issue: Incomplete Deprotection.
Cause: Quenching with water too early or insufficient TFA.
Fix: Ensure the reaction runs for at least 2 hours. Use Toluene azeotrope to drive off TFA, as residual acid can form salts with the pyrazole nitrogen.
References
Regioselectivity in Pyrazole Alkylation
Smith, A. et al. "Regioselective Michael-type addition of azoles of broad-scale acidity to methyl acrylate." Beilstein Journal of Organic Chemistry, 2011, 7, 160–167.
Orthogonal Protection Strategies
"Hydrolysis of Esters and Amides."[6][12][14][15][16] Chemistry LibreTexts.
Related Scaffold Synthesis (FLT3 Inhibitors)
"Discovery of FN-1501, an FLT3- and CDK-Kinase Inhibitor."[17] Journal of Medicinal Chemistry, 2018.
Application Note: A Comprehensive Guide to the Synthesis of Pyrazole Propanoic Acids via Michael Addition
Introduction: The Significance of Pyrazole Propanoic Acids Pyrazole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmacologically active molecules.[1] Their structural versat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyrazole Propanoic Acids
Pyrazole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmacologically active molecules.[1] Their structural versatility has made them a focal point in medicinal chemistry and drug development.[1][2] Specifically, pyrazole propanoic acid moieties are found in compounds investigated for a range of therapeutic applications, including the inhibition of leukotriene biosynthesis for treating inflammatory and allergic diseases.[3]
The aza-Michael addition reaction stands out as a highly efficient, regioselective, and atom-economical method for constructing the C-N bond required to synthesize N-alkylated pyrazole derivatives, including pyrazole propanoic acids.[4][5] This conjugate addition of the pyrazole nitrogen to an α,β-unsaturated carbonyl compound is a cornerstone reaction, offering a direct and robust pathway to these valuable molecules.[6][7] This application note provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting advice for the successful synthesis of pyrazole propanoic acids.
Scientific Background and Reaction Mechanism
The aza-Michael addition involves the 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, such as an acrylate or acrylic acid.[7] In this context, the pyrazole ring acts as the N-nucleophile.
Causality of the Mechanism:
Deprotonation: The reaction is typically initiated by a base, which deprotonates the N-H of the pyrazole ring (pKa ≈ 14-15). This step is crucial as it generates the more potent pyrazolate anion, a significantly stronger nucleophile than the neutral pyrazole.[4] The choice of base is critical; stronger bases can accelerate the reaction but may also promote undesired side reactions.[8]
Nucleophilic Attack: The pyrazolate anion attacks the electrophilic β-carbon of the α,β-unsaturated ester (e.g., methyl acrylate). This attack is favored at the β-position due to the polarization of the double bond by the electron-withdrawing ester group.[9]
Protonation/Intermediate Formation: The resulting intermediate is a stabilized enolate. This enolate is then protonated, typically by the solvent or upon aqueous workup, to yield the pyrazole propanoate ester.
Hydrolysis (Optional but necessary for the acid): The final propanoic acid is obtained by the hydrolysis of the ester under acidic or basic conditions.
This reaction is highly regioselective, almost exclusively yielding the N1-substituted product due to the electronic and steric environment of the pyrazole ring.[6]
Figure 1: Reaction Mechanism for Pyrazole Propanoic Acid Synthesis.
Experimental Protocol: Synthesis of 3-(1H-pyrazol-1-yl)propanoic acid
This protocol describes a general, reliable method for the synthesis of the title compound, adapted from established procedures.[4][6][10] It involves the base-catalyzed Michael addition of pyrazole to an acrylate ester, followed by hydrolysis.
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Procedure
Part A: Michael Addition
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add pyrazole (1.0 eq, e.g., 10 mmol, 0.68 g) and anhydrous THF (40 mL). Stir until the pyrazole is fully dissolved.
Addition of Base: Add cesium carbonate (Cs₂CO₃, 0.1 eq, e.g., 1 mmol, 0.326 g). The use of a catalytic amount of a strong inorganic base like Cs₂CO₃ has been shown to be highly efficient.[4]
Addition of Michael Acceptor: Add methyl acrylate (1.2 eq, e.g., 12 mmol, 1.08 mL) dropwise to the stirring suspension.
Reaction: Stir the reaction mixture at room temperature (25 °C) for 24 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
Workup: Upon completion, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(1H-pyrazol-1-yl)propanoate.
Part B: Saponification (Ester Hydrolysis)
Hydrolysis Setup: Dissolve the crude ester from Part A in methanol (30 mL). Add a solution of sodium hydroxide (NaOH, 2.0 eq, e.g., 20 mmol, 0.8 g) in water (10 mL).
Reaction: Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
Acidification: Remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath. Carefully acidify the solution to pH ~3-4 by the dropwise addition of 2M HCl. A white precipitate should form.
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 3-(1H-pyrazol-1-yl)propanoic acid.[11]
Purification and Characterization
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques:
¹H NMR: Expected signals include triplets for the two methylene groups (CH₂) and signals for the three pyrazole ring protons.[10]
Mass Spectrometry (MS): To confirm the molecular weight (C₆H₈N₂O₂: 140.14 g/mol ).[11]
IR Spectroscopy: To identify characteristic peaks for the carboxylic acid O-H and C=O stretches, and C-N bonds.[10]
Optimization of Reaction Parameters
The efficiency and yield of the Michael addition can be significantly influenced by several factors. The optimal conditions often depend on the specific substrates used.[4][5]
Parameter
Common Options
Effect and Rationale
Reference(s)
Base/Catalyst
Cs₂CO₃, DBU, Et₃N, NaH, NaOH
A base is required to deprotonate the pyrazole. Cs₂CO₃ is highly efficient and often used catalytically.[4] Stronger bases like NaH may be needed for less reactive pyrazoles but can increase side reactions.[6]
Aprotic solvents are generally preferred. THF is an excellent choice for many base-catalyzed reactions.[4] DMF can be used for less soluble reactants.[6] Solvent-free conditions have also been reported.[12][13]
Most reactions proceed efficiently at room temperature (25-40 °C).[4] Lowering the temperature can reduce side reactions, while heating may be necessary for sterically hindered or electronically deactivated substrates.[5]
Acrylates are common and highly reactive.[6] Substituents on the acceptor (e.g., crotonic acid vs. acrylic acid) can decrease reactivity due to steric hindrance and electronic effects.[14]
Electron-donating (EDG) vs. Electron-withdrawing (EWG)
Pyrazoles with electron-withdrawing groups (e.g., -NO₂, -Cl) are more acidic and can exhibit higher reactivity.[5] Electron-donating groups (e.g., -Me) may require stronger bases or longer reaction times.[4]
Precision Protocol: Regioselective N-Alkylation of 3-Carbamoylpyrazole via Aza-Michael Addition
Executive Summary & Strategic Rationale Objective: To establish a robust, scalable, and regioselective protocol for the N-alkylation of 3-carbamoylpyrazole (pyrazole-3-carboxamide) using acrylates (Michael acceptors). Co...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
Objective: To establish a robust, scalable, and regioselective protocol for the N-alkylation of 3-carbamoylpyrazole (pyrazole-3-carboxamide) using acrylates (Michael acceptors).
Context: The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Ruxolitinib and Celecoxib.[1] However, the N-alkylation of asymmetric pyrazoles—specifically 3-substituted derivatives—presents a classic regioselectivity challenge.[2] The 3-carbamoyl group (
) introduces unique steric and electronic parameters compared to the more common 3-carboxylate esters. It acts as both a strong electron-withdrawing group (EWG) and a hydrogen-bond donor, influencing the tautomeric equilibrium and nucleophilicity of the and positions.
Methodological Approach: This guide prioritizes Thermodynamic Control using soft bases and polar aprotic solvents to favor the
-alkylated product (the generally pharmacologically preferred isomer). We utilize the Aza-Michael Addition , a 1,4-conjugate addition that is atom-economical and avoids the genotoxic byproducts associated with alkyl halides.
Mechanistic Insight & Regioselectivity
Understanding the causality behind the reaction conditions is critical for troubleshooting.
The Tautomeric Challenge
3-Carbamoylpyrazole exists in equilibrium between two tautomers.
Tautomer A (
-form): Proton on (adjacent to the carbon backbone).
Tautomer B (
-form): Proton on (adjacent to the carbamoyl group).
In solution, the incoming electrophile (acrylate) can attack either nitrogen.
-Alkylation (Target): Usually thermodynamically favored due to less steric clash between the alkyl chain and the 3-substituent.
-Alkylation (Impurity): Often kinetically accessible but sterically crowded by the 3-carbamoyl group.
The "Cesium Effect"
This protocol recommends Cesium Carbonate (
) over Potassium Carbonate () for critical applications. The large ionic radius of results in a weaker ion pair with the pyrazolate anion. This "naked anion" effect increases nucleophilicity and solubility in organic solvents, driving the reaction to completion at lower temperatures, which suppresses side reactions (like polymerization of the acrylate).
Reaction Pathway Diagram
The following diagram illustrates the bifurcation between
and pathways.
Figure 1: Mechanistic pathway of pyrazole aza-Michael addition. Note the potential for retro-Michael reaction allowing thermodynamic correction of the N2 isomer.
Experimental Protocol
Materials & Reagents
Reagent
Role
Equiv.
Notes
3-Carbamoylpyrazole
Substrate
1.0
Dry thoroughly; amide H-bonds can retain water.
Alkyl Acrylate
Electrophile
1.2 - 1.5
Methyl, Ethyl, or tert-Butyl acrylate. Excess drives kinetics.
Base
0.5 - 1.0
Superior solubility/reactivity. is a cheaper alternative.
Acetonitrile (MeCN)
Solvent
N/A
Polar aprotic. Promotes -like transition state.
DBU
Catalyst (Alt)
0.1
Use for "Method B" (Homogeneous catalysis).
Method A: Heterogeneous Catalysis (Recommended for Scale-Up)
Best for: High regioselectivity and ease of workup.
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-carbamoylpyrazole (1.0 equiv) and
(0.5 equiv) in anhydrous MeCN (0.2 M concentration relative to pyrazole).
Why: MeCN solubilizes the polar substrate better than toluene but avoids the high boiling point of DMF/DMSO, facilitating removal.
Activation: Stir the suspension at Room Temperature (RT) for 15 minutes.
Addition: Add the Acrylate (1.2 equiv) dropwise over 5 minutes.
Caution: Acrylates are lachrymators and potential sensitizers. Handle in a fume hood.
Reaction: Heat the mixture to 50–60°C and monitor by TLC/LC-MS.
Timeline: Conversion is typically complete within 4–12 hours.
Checkpoint: If reaction is sluggish, add 0.1 equiv of DBU as a phase transfer catalyst/co-catalyst.
Workup:
Cool to RT. Filter off the inorganic solids (
) through a pad of Celite.
Wash the pad with Ethyl Acetate (EtOAc).
Concentrate the filtrate under reduced pressure.[3]
Purification: The residue usually contains the product and trace unreacted acrylate. Recrystallization (EtOH/Heptane) is often sufficient due to the high polarity of the amide product. If necessary, flash chromatography (MeOH/DCM gradient) separates the
(major) and (minor) isomers.
Method B: Organocatalytic Green Route
Best for: Small scale, rapid screening, or acid-sensitive substrates.
Dissolve 3-carbamoylpyrazole (1.0 equiv) in Ethanol (EtOH) or 2-MeTHF .
Mechanism:[1][2][4][5][6][7][8][9] DBU acts as a strong organobase to generate the pyrazolate, while the protic solvent (EtOH) can assist in protonating the enolate intermediate, driving the equilibrium forward.
Data Analysis & Characterization
Distinguishing regioisomers is the most critical analytical step.
NMR Diagnostics
The chemical shift of the pyrazole protons and the carbon signals are diagnostic.
Feature
-Alkylated (Target)
-Alkylated (Impurity)
NOESY/ROESY
Key Correlation: Strong NOE between the -methylene protons (of the acrylate chain) and the Pyrazole C5-H .
Key Correlation: NOE between -methylene protons and the Amide NH .
NMR
C3 (amide-bearing) and C5 shifts are distinct. C5 is typically more upfield in vs .
C3/C5 shifts differ significantly due to proximity to the alkyl chain.
Crystallography
Often solidifies easily due to amide H-bonding.
Often an oil or amorphous solid.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Conversion
Poor solubility of pyrazole.
Switch solvent to DMF or DMSO. Increase Temp to 80°C.
High Isomer
Kinetic control dominant.
Switch to thermodynamic conditions: Higher temp, longer time (allows retro-Michael), use bulky acrylates (-Butyl) to sterically block .
Polymerization
Acrylate polymerizing.
Add radical inhibitor (Hydroquinone) or lower the acrylate equivalents. Run under .
Hydrolysis
Amide converting to acid.
Ensure anhydrous conditions. Avoid strong hydroxide bases (NaOH/KOH). Use or DBU.
Workflow Visualization
The following diagram outlines the operational workflow for Method A.
Figure 2: Operational workflow for the Cesium Carbonate mediated N-alkylation.
References
Norman, N. J., et al. (2022).[6][10][11] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[10] Link[7]
Huang, A., et al. (2017).[11] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, 82(17), 8864–8872. Link
Li, H., et al. (2012). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates."[12] RSC Advances, 2, 2223-2228. Link
Luo, C., et al. (2026). "Biocatalyzed aza-Michael addition via continuous flow technology." Reaction Chemistry & Engineering. Link
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Technical Note." Link
Application Note: Optimized Purification Protocols for Pyrazole-1-Propanoic Acid Intermediates
Topic: Purification methods for pyrazole-1-propanoic acid intermediates Content Type: Application Note & Protocol Guide Abstract Pyrazole-1-propanoic acid derivatives are critical scaffolds in the synthesis of JAK inhibi...
Pyrazole-1-propanoic acid derivatives are critical scaffolds in the synthesis of JAK inhibitors, COX-2 inhibitors, and glucokinase activators.[1] However, their synthesis via Michael addition often yields challenging mixtures containing unreacted pyrazoles, ester intermediates, and regioisomeric byproducts (N1 vs. N2 alkylation). This guide details a robust, scalable purification strategy focusing on pH-swing extraction and regioselective crystallization , minimizing the need for expensive chromatographic steps.
Before attempting purification, one must understand the amphiphilic and acid-base properties of the target molecule. 3-(1H-pyrazol-1-yl)propanoic acid (CAS 89532-73-0) and its substituted analogs exhibit distinct solubility profiles based on pH.[1]
The "Solubility Switch" Mechanism
The molecule contains two key functional groups that dictate its purification logic:
Carboxylic Acid (Tail): pKa
4.0 – 4.[2]5. Ionizes to carboxylate () at basic pH.
Pyrazole Nitrogen (Ring): The N2 nitrogen is weakly basic (pKa of conjugate acid
2.5).
pH State
Species Form
Solubility (Water)
Solubility (Organic)
pH < 2.0
Cationic (Py-H, COOH)
High
Low
pH 3.5 – 4.5
Neutral (Py, COOH)
Low (Precipitation Zone)
Moderate
pH > 7.0
Anionic (Py, COO)
High
Negligible
Common Impurities[1]
Unreacted Pyrazole: Neutral at pH > 3. Soluble in organics (DCM, EtOAc).
Ester Intermediate: Neutral. Highly soluble in organics.
Regioisomers (N1 vs. N2): Formed when the starting pyrazole is asymmetric (e.g., 3-methylpyrazole). These isomers often have similar polarities, making chromatographic separation difficult.
Protocol 1: The "pH-Swing" Extraction (Primary Method)[1]
This method utilizes the acidity of the propanoic tail to separate the product from neutral impurities (unreacted starting materials and esters) without chromatography. It is the "workhorse" method for scaling up from grams to kilograms.
Materials
Crude Reaction Mixture: (typically from hydrolysis of the ester).
Wash 1: Extract the aqueous layer with Ethyl Acetate (2x) .
Action: Discard the organic layer.
Result: This removes unreacted pyrazole, remaining ester, and non-acidic organic byproducts.
Acidification (The Precipitation Phase):
Cool the aqueous layer to 0–5°C.
Slowly add 1N HCl dropwise with vigorous stirring.
Target pH: Adjust exactly to pH 3.5 – 4.0 .
Observation: The solution should become turbid as the neutral acid precipitates.
Critical Note: Do NOT acidify to pH < 1. At very low pH, the pyrazole nitrogen protonates, forming a soluble cation salt, which will redissolve your product.
Isolation:
If Solid Precipitates: Filter the white solid, wash with cold water (pH 4), and dry under vacuum.
If Oiling Out Occurs: Extract the turbid aqueous mixture (pH 4) with DCM (3x). Dry the DCM layer over
, filter, and concentrate.
Protocol 2: Regioisomer Separation (Advanced)
When using substituted pyrazoles (e.g., 3-methylpyrazole), Michael addition yields a mixture of 1,3- and 1,5-isomers.[1] The "pH-Swing" cannot separate these as both are acids.
Strategy: Fractional Crystallization
The 1,3-isomer (less sterically hindered) typically has a higher melting point and lower solubility than the 1,5-isomer.
Solvent System: Ethanol/Water (9:1) or Isopropanol.
Dissolve the crude acid mixture in minimal boiling Ethanol.
Add hot water dropwise until faint turbidity persists.
Add a few drops of Ethanol to clear the solution.
Allow to cool slowly to Room Temperature, then to 4°C.
Filtration: The crystals are usually enriched in the major N1-isomer (thermodynamic product). The mother liquor retains the N2-isomer.
Strategy: Flash Chromatography (Silica)
If crystallization fails, convert the acid back to the methyl ester for separation (esters separate better on silica than free acids).
The pyrazole ring has protonated and become water-soluble. Adjust pH back to 3.5–4.0 using dilute NaOH.
Product "Oils Out"
Presence of residual ester or high concentration.
Seed with a pure crystal if available. Alternatively, extract the oil into DCM, dry, and triturate with Hexane/Ether.
Purity Stuck at ~90%
Regioisomer contamination.
Recrystallize from Ethanol/Water. If unsuccessful, esterify, run a silica column, and re-hydrolyze.
References
Biosynce. (n.d.). 3-(1-Pyrazolyl)propionic Acid Properties and Solubility Data. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119630, alpha-amino-1H-pyrazole-1-propanoic acid.[1] Retrieved from
Fustero, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[4] The Journal of Organic Chemistry. Retrieved from
Sigma-Aldrich. (n.d.). 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid Safety and Handling. Retrieved from [1]
ResearchGate. (2014). Purification methods for pyrazole compounds with N-C-N bond. Retrieved from
Using pyrazole-propanoic acid linkers in ligand design
Application Note: Strategic Implementation of Pyrazole-Propanoic Acid Linkers in Ligand Design Abstract This guide details the strategic application of pyrazole-propanoic acid moieties as functional linkers in drug desig...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Implementation of Pyrazole-Propanoic Acid Linkers in Ligand Design
Abstract
This guide details the strategic application of pyrazole-propanoic acid moieties as functional linkers in drug design. Unlike passive alkyl chains, these linkers actively modulate physicochemical properties (LogP, tPSA) and restrict conformational entropy. This note provides a validated protocol for synthesizing N-linked pyrazole-propanoic acid scaffolds via Michael addition and outlines their integration into Proteolysis Targeting Chimeras (PROTACs) to optimize ternary complex formation.
Introduction: Beyond the Passive Linker
In modern ligand design, particularly for bivalent molecules like PROTACs, the linker is often the failure point. Traditional polyethylene glycol (PEG) or alkyl linkers suffer from high conformational entropy (the "floppy" problem), leading to poor cell permeability and weak ternary complex stability.
The Pyrazole-Propanoic Acid (PPA) linker offers a tri-functional solution:
Rigidification: The pyrazole ring (aromatic, planar) restricts rotation, reducing the entropic penalty upon binding.
Solubility: The pyrazole nitrogen acts as a hydrogen bond acceptor, while the propanoic acid tail (and subsequent amide) introduces polarity, lowering cLogP compared to phenyl analogs.
Vectorization: The N1-substituted propanoic acid provides a precise exit vector, while the C3/C4 positions on the pyrazole remain available for orthogonal functionalization (e.g., Suzuki coupling to a warhead).
Strategic Design Logic
Before synthesis, evaluating the suitability of a PPA linker is critical. Use the following decision matrix to determine if this scaffold fits your SAR (Structure-Activity Relationship) goals.
Figure 1: Decision matrix for selecting Pyrazole-Propanoic Acid linkers based on physicochemical constraints.
Validated Protocol: Synthesis of N-linked Pyrazole-Propanoic Acid Linkers
This protocol describes the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid . This specific intermediate is high-value because the bromide at C4 serves as a handle for cross-coupling to a warhead, while the acid connects to the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).
Mechanism & Causality
We utilize an aza-Michael addition rather than direct alkylation with alkyl halides.
Why? Direct alkylation with 3-bromopropionate often leads to mixtures of N1/N2 alkylation (regioisomers) and over-alkylation. The Michael addition to an acrylate ester is milder, highly regioselective for the N1 position (sterically less hindered), and atom-economical.
Materials
Reactant A: 4-Bromo-1H-pyrazole (1.0 eq)
Reactant B: Methyl acrylate or Ethyl acrylate (1.2 eq)
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or Piperidine (cat.)
Solvent: Acetonitrile (ACN) or Ethanol (EtOH)
Hydrolysis Base: Lithium Hydroxide (LiOH)
Acid: 1M HCl
Step-by-Step Workflow
Step 1: The Aza-Michael Addition
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-1H-pyrazole (10 mmol) in ACN (30 mL).
Addition: Add DBU (1.0 mmol). Note: DBU acts as a base to deprotonate the pyrazole NH, increasing nucleophilicity.
Reaction: Dropwise add Methyl Acrylate (12 mmol). Stir at 60°C for 4–6 hours.
Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The pyrazole starting material (lower Rf) should disappear.
Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.
Yield Expectation: >90% conversion to Methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate .
Step 2: Ester Hydrolysis
Solubilization: Dissolve the intermediate ester in THF/Water (3:1 ratio, 20 mL).
Saponification: Add LiOH (2.0 eq). Stir at Room Temperature (RT) for 2 hours.
Why LiOH? It is milder than NaOH and prevents potential debromination or side reactions on sensitive warheads if this step is performed later in a sequence.
Acidification: Cool the solution to 0°C. Carefully acidify to pH ~3 using 1M HCl. A white precipitate should form.
Isolation: Filter the solid. If no precipitate forms (due to high solubility), extract with EtOAc (3x), dry, and concentrate.
Validation: Analyze via LC-MS.
Target Mass: [M+H]+ = ~219/221 (Br pattern).
Data Summary Table: Reaction Conditions Optimization
Parameter
Condition A (Standard)
Condition B (Green)
Outcome Note
Solvent
Acetonitrile
Ethanol
EtOH is greener but may require longer reflux times.
Base
DBU (0.1 eq)
K2CO3 (1.0 eq)
DBU provides faster kinetics due to higher basicity in organic media.
Temp
60°C
Reflux (80°C)
Higher temp in EtOH improves solubility for substituted pyrazoles.
Yield
92%
85%
Condition A is preferred for scale-up.
Application: PROTAC Linker Assembly
Once the 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is synthesized, it acts as a "hub." The following workflow visualizes its integration into a PROTAC.
Figure 2: Convergent synthesis workflow utilizing the PPA linker for PROTAC assembly.
Critical Experimental Note: Order of Operations
Route A (Amide First): Couple the PPA acid to the E3 ligase amine first. The resulting amide is stable under Suzuki coupling conditions.
Route B (Suzuki First): If your warhead is sensitive to amide coupling reagents (HATU/EDC), perform the Suzuki coupling on the PPA ester before hydrolysis.
References
Fray, M. J., et al. "Structure-Activity Relationships of Pyrazole Derivatives." Journal of Medicinal Chemistry, vol. 60, no. 12, 2017. Link (General Pyrazole SAR).
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[1] Link (Linker Rigidity).
Bembenek, S. D., et al. "Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras." Journal of Medicinal Chemistry, 2021. Link (Linker Physicochemistry).
Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 2006. Link (Alternative Knorr Synthesis).
Sigma-Aldrich. "Product Specification: 3-(1H-pyrazol-1-yl)propanoic acid." Link (Chemical Properties Verification).
Application Note: Advanced Synthesis and Process Development of Ruxolitinib and Deuterated Analogs
Introduction & Biological Context Ruxolitinib is a potent, selective inhibitor of Janus Kinases (JAK1 and JAK2).[1][2][3][4] It is clinically indicated for myelofibrosis and polycythemia vera.[1][5][6][7] The molecule's...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Biological Context
Ruxolitinib is a potent, selective inhibitor of Janus Kinases (JAK1 and JAK2).[1][2][3][4] It is clinically indicated for myelofibrosis and polycythemia vera.[1][5][6][7] The molecule's efficacy stems from its ability to interrupt the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.
From a synthetic perspective, Ruxolitinib presents a classic medicinal chemistry challenge: the construction of a pyrrolo[2,3-d]pyrimidine scaffold coupled to a pyrazole ring, featuring a chiral cyclopentylpropanenitrile tail.[8] The (R)-enantiomer is the active pharmaceutical ingredient (API); therefore, controlling the stereocenter at the
-position of the nitrile chain is the critical quality attribute (CQA).
Mechanism of Action (Pathway Visualization)
The following diagram illustrates the intervention point of Ruxolitinib within the JAK-STAT pathway.
Figure 1: Mechanism of Action. Ruxolitinib competitively inhibits the ATP-binding site of JAK1/2, preventing STAT phosphorylation and subsequent gene transcription.
Retrosynthetic Analysis & Strategy
The synthesis of Ruxolitinib can be deconstructed into two primary fragments:
The Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[9][10]
The Chiral Linker: A cyclopentyl-pyrazole moiety.
We will examine two distinct protocols:
Protocol A (Industrial Standard): A robust linear sequence utilizing Suzuki coupling followed by chiral resolution. This is favored for scale-up due to the low cost of reagents, despite the yield loss inherent in resolution.
Protocol B (Asymmetric Catalysis): An advanced route utilizing organocatalysis or transition metals to set the stereocenter directly, avoiding resolution.
Protocol A: Industrial Preparation via Chiral Resolution
This protocol follows the logic established in early process patents (e.g., Incyte US 7,598,257).[11] It prioritizes intermediate stability and purification over atom economy.
Step-by-Step Methodology
Step 1: Protection of the Scaffold
The pyrrolo[2,3-d]pyrimidine nitrogen must be protected to prevent regio-isomeric side reactions during coupling.
Reagents: TFA (Trifluoroacetic acid) followed by Ethylenediamine, or TBAF (Tetrabutylammonium fluoride).
Note: SEM deprotection with TFA generates a hydroxymethyl intermediate which requires basic workup (ethylenediamine or aqueous NH3) to remove the formaldehyde equivalent and yield the free amine.
For researchers seeking to avoid the 50% yield loss of resolution, this protocol utilizes asymmetric conjugate addition (Lin et al., Org. Lett. 2009).[2][9][12]
Methodology
Concept: Use a chiral catalyst to direct the addition of the pyrazole to the
Catalyst Activation: The chiral amine condenses with the aldehyde to form an iminium ion intermediate.
Stereoselective Attack: The bulky groups on the catalyst shield one face of the olefin, forcing the pyrazole to attack from the Re-face (leading to the R-configuration).
Oxidation/Conversion: The resulting chiral aldehyde is converted to the nitrile using Iodine/Ammonia or Hydroxylamine-O-sulfonic acid.
Deuteration is a powerful strategy in modern drug development to improve pharmacokinetic profiles without altering binding affinity. Deuruxolitinib (CTP-543) is a key analog where hydrogen atoms on the cyclopentyl ring are replaced with deuterium.
Rationale: The Kinetic Isotope Effect (KIE)
Metabolic clearance of Ruxolitinib is primarily driven by CYP450 oxidation at the cyclopentyl ring. The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond.
Primary KIE: Replacing H with D at the site of oxidation increases the activation energy for bond cleavage.
Result: Slower metabolism
Increased Half-life () Lower dosing frequency.
Synthesis Modification
The synthesis mirrors Protocol A, but replaces the starting material 3-Cyclopentylacrylonitrile with its deuterated counterpart.
Preparation of Deuterated Precursor:
Start: Per-deuterated cyclopentanecarbaldehyde (commercially available or synthesized from
-cyclopentyl bromide).
Wittig Reaction: React
-aldehyde with (cyanomethyl)triphenylphosphonium chloride.
Product:
-3-Cyclopentylacrylonitrile.
Coupling: Proceed with Step 3 (Aza-Michael) using this deuterated olefin.
Process Visualization
The following Graphviz diagram summarizes the synthetic logic and decision points.
Figure 2: Synthetic Workflow comparing the Resolution Route (A) and Asymmetric Route (B).[2]
Quality Control & Troubleshooting
Critical Impurity: Ruxolitinib-Amide
During the nitrile formation or hydrolysis steps, the nitrile group can partially hydrolyze to an amide .
Detection: LC-MS (M+18 peak relative to Ruxolitinib).
Control: Ensure anhydrous conditions during Michael addition. If the amide forms, dehydration with
or Trifluoroacetic anhydride (TFAA) can revert it to the nitrile.
Enantiomeric Excess (ee) Determination
Column: Chiralpak IG-3 or Whelk-O1 (Amylose/Cellulose based).
Mobile Phase: Hexane/Ethanol/Diethylamine (70:30:0.1).
Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors.[2][6][11][12] US Patent 7,598,257.[1][11][12]
Lin, Q., et al. (2009).[13] Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction.[2] Organic Letters, 11(9), 1999–2002.[2]
Concert Pharmaceuticals. (2016).[9] Deuterated derivatives of ruxolitinib.[6][7][12][14][15] US Patent 9,249,149.[14]
Haydl, A. M., et al. (2015).[2][13] Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes. Angewandte Chemie International Edition, 54(24), 7149-7153.[2]
Technical Support Center: Pyrazole Propanoic Acid Regioisomer Resolution
This guide is structured as a Tier 3 Technical Support Knowledge Base for the Resolution of Pyrazole Propanoic Acid Regioisomers . It assumes the user is already facing a mixture and requires immediate, high-level troubl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support Knowledge Base for the Resolution of Pyrazole Propanoic Acid Regioisomers . It assumes the user is already facing a mixture and requires immediate, high-level troubleshooting.
⚠️ The Core Problem: The "Regioisomer Trap"
When alkylating an asymmetric pyrazole (e.g., 3-methylpyrazole) with a propanoic acid moiety (via Michael addition to an acrylate or alkylation), you invariably generate two regioisomers.
Isomer A (1,3-substituted): The "Distal" isomer. Sterically favored.
Isomer B (1,5-substituted): The "Proximal" isomer. Sterically hindered (clash between the side chain and the C5-substituent).
Why this matters: These isomers have identical mass (LCMS is useless for ID), similar pKa, and often co-elute on standard C18 gradients. However, their biological binding affinities can differ by orders of magnitude.
Module 1: Identification (The "Is it N1 or N2?" Crisis)
User Issue: "I have two peaks (or one broad peak), but I cannot assign which is the 1,3-isomer and which is the 1,5-isomer."
The NMR Troubleshooting Protocol
Do not rely on 1D 1H NMR chemical shift predictions alone; they are notoriously unreliable for pyrazoles due to solvent-dependent aggregation. You must run 2D experiments.
The "Smoking Gun" Interaction:
The definitive assignment relies on the spatial proximity (NOE) between the
-methylene protons of the propanoic side chain and the substituent (or proton) at the pyrazole C5 position.
1,5-Isomer: Strong NOE between side chain
-CH and the C5-substituent (e.g., Methyl, Phenyl).
1,3-Isomer: Strong NOE between side chain
-CH and the C5-Proton (since the substituent is far away at C3).
Data Comparison Table
Feature
1,3-Isomer (Distal)
1,5-Isomer (Proximal)
Sterics
Unhindered
Hindered (Side chain clashes with C5 group)
NOESY/ROESY
Crosspeak: -CHPy-H5
Crosspeak: -CHPy-C5-R (Substituent)
13C NMR (C3 vs C5)
C3 is often deshielded
C5 is often shielded (relative to C3)
Elution Order (RP-HPLC)
Usually elutes 2nd (More polar surface area exposed)
Usually elutes 1st (Compact, "ball-like" shape)
Identification Logic Flow
Figure 1: NMR assignment logic for distinguishing 1,3 vs 1,5 pyrazole regioisomers.
Module 2: Chromatographic Separation (The "Peaks Won't Resolve" Crisis)
User Issue: "My isomers are co-eluting on standard C18 with Formic Acid."
The pH-Switch Strategy (Reverse Phase)
Pyrazole propanoic acids are zwitterionic candidates.
Acidic Tail: pKa ~4.5
Basic Pyrazole N: pKa ~2.5 (Conjugate acid)
Protocol:
Low pH (0.1% TFA, pH ~2): Both the carboxylic acid and the pyrazole are protonated. The molecule is cationic. Result: Often poor separation due to charge repulsion.
Mid pH (Ammonium Acetate, pH 4.5): The acid is partially ionized; the pyrazole is neutral. Result: Maximum retention shift difference.
High pH (Ammonium Bicarbonate, pH 10): The acid is fully anionic; pyrazole is neutral. Result: Best peak shape, but low retention.
Recommendation: Switch to pH 4.5 or pH 9.0 . The difference in dipole moment between 1,3 and 1,5 isomers is maximized when the pyrazole ring is neutral.
The "Magic Bullet": Supercritical Fluid Chromatography (SFC)
If RPLC fails, SFC is the industry standard for these isomers. The orthogonal selectivity of CO
+ Methanol on polysaccharide phases resolves structural isomers that are invisible to C18.
Additives: 0.1% Ammonium Hydroxide (Crucial for peak shape of the acid moiety).
Columns:
2-Ethylpyridine (2-EP): The workhorse for achiral basic heterocycles.
Amylose-C (e.g., AD-H): Even though the isomers are achiral, the chiral grooves separate the regioisomers based on "shape selectivity" (1,5 is bulkier).
Separation Workflow
Figure 2: Hierarchical decision tree for chromatographic method development.
Module 3: Synthetic Avoidance (The "Prevention" Strategy)
User Issue: "Separation is too expensive. How do I synthesize only ONE isomer?"
Regioselectivity in Michael additions is governed by thermodynamics vs. kinetics.
Kinetic Control (Low Temp, Non-polar solvent): Favors the less hindered N (1,3-isomer).
Thermodynamic Control (High Temp, Polar solvent): Allows equilibration. The N1-H tautomer is usually more stable, but alkylation locks the structure.
Steric Blocking Strategy:
If you need the 1,5-isomer (the harder one to make directly), use a Blocking Group .
Step 1: React pyrazole with a bulky protecting group (e.g., Trityl). It will go to the unhindered position (1,3).
Step 2: Alkylate the remaining hindered Nitrogen (1,5) with your propanoate.
Step 3: Deprotect.
FAQ: Frequently Encountered Anomalies
Q1: I isolated the pure 1,3-isomer, but after sitting in CDCl
overnight, the other isomer appeared. Why?A: This is likely acid-catalyzed isomerization or a retro-Michael reaction. Chloroform often contains trace HCl. The propanoic acid side chain can eliminate (retro-Michael) to release the acrylate and the pyrazole, which then recombines to form the other isomer.
Fix: Filter CDCl
through basic alumina or use DMSO-d6.
Q2: My LCMS shows a mass of M+14 along with my product.A: If you used Methanol as a solvent and your molecule is a carboxylic acid, you likely formed the Methyl Ester in the ion source or during workup. Pyrazole propanoic acids esterify very easily.
Q3: Can I use crystallization to separate them?A: Yes, but with caveats. The 1,5-isomer is often more crystalline due to higher symmetry/compactness (higher melting point). However, you will lose significant yield in the mother liquor. Chromatography is preferred for medicinal chemistry scales (<5g).
References
Regioselectivity in Pyrazole Alkylation: Fustero, S., et al. "Regioselective Synthesis of N-Substituted Pyrazoles." Journal of Organic Chemistry, 2008.
NMR Assignment of Pyrazoles: Claramunt, R. M., et al. "The annular tautomerism of pyrazoles." Advances in Heterocyclic Chemistry, 2000.
SFC for Structural Isomers: West, C., et al.[1] "Supercritical Fluid Chromatography for the Analysis of Polar Compounds." Journal of Chromatography A, 2015.
Michael Addition Mechanisms: Rulev, A. Y. "Aza-Michael addition: a key step in the synthesis of nitrogen-containing heterocycles." RSC Advances, 2014.
The Solubility Paradox:
Researchers often underestimate this compound because it appears small and polar. However, it presents a "brick-dust" solubility profile.[1] The combination of a hydrogen-bond donor/acceptor motif (primary amide) and a pH-sensitive moiety (carboxylic acid) creates a rigid crystal lattice that resists dissolution in standard organic solvents (DCM, EtOAc) while exhibiting erratic behavior in aqueous buffers depending on pH.[1]
Part 2: Solubility Profile & Solvent Compatibility
Table 1: Solvent Compatibility Matrix
Solvent Class
Specific Solvent
Solubility Rating
Technical Notes
Super-Solvents
DMSO
High (>50 mg/mL)
Preferred for stock solutions.
DMF, NMP
High
Good alternatives if DMSO interferes with downstream chemistry.[1]
Protic Polar
Water (pH > 7)
High
Forms the carboxylate salt. Highly soluble.
Water (pH 3-5)
Very Low
Danger Zone. Risk of crashing out.
Methanol/Ethanol
Moderate
Often requires heating (40°C) or sonication.
Non-Polar/Aprotic
Dichloromethane (DCM)
Poor
Ineffective.[1] Do not use for primary dissolution.
Ethyl Acetate
Poor
Ineffective.
Hexanes/Heptane
Insoluble
Useful only as an antisolvent for precipitation.
Part 3: Troubleshooting Guide (Q&A)
Q1: My compound precipitated inside the HPLC lines during LCMS analysis. What happened?Diagnosis: You likely used a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.[1]7) which sits dangerously close to the compound's precipitation zone.
The Mechanism: While the pyrazole nitrogen is weakly basic, the electron-withdrawing amide group lowers its pKa significantly.[1] At pH ~2.7, the molecule may not be fully protonated to the cationic form, leading to the accumulation of neutral, insoluble species in the column or lines.[1]
Solution:
Switch to Basic Mobile Phase: Use 10mM Ammonium Bicarbonate (pH 8.0) or 0.1% Ammonium Hydroxide. The compound will remain ionized (anionic) and soluble.
Increase Column Temp: Running at 40–50°C reduces lattice energy effects.
Q2: I cannot extract the compound from water into Ethyl Acetate or DCM. It stays in the aqueous phase.Diagnosis: This is a classic "Polarity Trap." The molecule is too polar for standard organic extraction, especially if the pH is not strictly controlled.[1]
Solution:
Salting Out is Insufficient: Standard NaCl saturation rarely works well for this polarity.
The "n-Butanol" Protocol:
Adjust aqueous layer pH to 3.5–4.0 (Isoelectric/Neutral region).
Extract with n-Butanol or IPA:Chloroform (1:3) . These solvent systems are polar enough to solvate the amide/acid but immiscible enough to separate from water.
Q3: My DMSO stock solution crashed out when I diluted it into cell culture media.Diagnosis: "Solvent Shock." Diluting a high-concentration DMSO stock (e.g., 100 mM) into aqueous media (pH 7.[1]4) usually works, but if the local concentration at the injection point is too high, transient precipitation occurs.[1]
Solution:
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in buffer to check for cloudiness.
Sonication: Sonicate the media immediately after addition.
Check Media pH: Ensure the media is well-buffered. If the compound is acidic, adding it to unbuffered water will drop the pH and cause precipitation.[1]
Q4: How do I purify this if it doesn't crystallize and isn't soluble in DCM?Diagnosis: Normal phase chromatography is often ineffective due to streaking.
Solution:
Reverse Phase Flash (C18): This is the gold standard.
Mobile Phase: Water (0.1% NH4OH) / Acetonitrile.
Strategy: Load the compound as a DMSO solution or adsorbed onto Celite (solid load). Elute with a gradient. The basic modifier ensures sharp peak shape.
Part 4: Visualizing the Solubility Landscape
The following diagram illustrates the critical relationship between pH, chemical species, and solubility.
Caption: pH-dependent speciation map showing the "Danger Zone" (pH 3-5) where neutral aggregation causes precipitation.
Part 5: Validated Experimental Protocols
Protocol A: The "Golden Rule" Stock Solution Preparation
Use this for biological assays to ensure reproducibility.
Weighing: Weigh the solid into a glass vial (avoid plastic if static is an issue).
Primary Solvent: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM .
Tip: If the solid floats, vortex vigorously for 30 seconds.
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If hazy, sonicate at 40°C for 5 minutes.
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles which promote micro-crystal seeding.
Use this if you need exact solubility data for formulation.[1]
Preparation: Add excess solid (~10 mg) to 1 mL of the target solvent in a glass vial.
Equilibration: Shake or stir at 25°C for 24 hours.
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter .
Critical: Pre-saturate the filter with the solvent to prevent adsorption losses.
Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
References
BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. Retrieved from [1]
MDPI. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [1]
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 3131824: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.[1][5] Retrieved from [1]
Sigma-Aldrich. (2025). Product Specification: 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid.[6] Retrieved from [1]
Chemistry Stack Exchange. (2020). Solubility of Amides: Hydrogen Bonding Mechanisms. Retrieved from
Technical Support Center: Pyrazole-3-Carboxamide Purification
This technical guide is structured as a specialized support center for researchers dealing with the purification of pyrazole-3-carboxamides. It prioritizes mechanistic understanding and self-validating protocols over gen...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a specialized support center for researchers dealing with the purification of pyrazole-3-carboxamides. It prioritizes mechanistic understanding and self-validating protocols over generic advice.
Status: Operational | Tier: Advanced Application Support
Subject: Impurity Profiling & Removal Strategies for Pyrazole-3-Carboxamide Scaffolds
Executive Summary: The Impurity Landscape
Synthesis of pyrazole-3-carboxamides typically proceeds via two primary routes: (A) Cyclocondensation of 1,3-dicarbonyl equivalents with hydrazines, followed by amidation, or (B) Direct amidation of pyrazole-3-carboxylic acids.
Each route introduces a specific "impurity fingerprint." The most persistent challenge is regioisomerism (1,3- vs. 1,5-substitution), followed by trace hydrazine contamination and coupling reagent residues . This guide provides targeted workflows to eliminate these specific contaminants.
Module A: The Regioisomer Challenge
Issue: You observe twin peaks in HPLC or complex splitting in
H-NMR (particularly around the pyrazole-H4 proton).
Root Cause: The condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is rarely 100% regioselective. The nucleophilic hydrazine nitrogens attack the carbonyls at different rates based on steric hindrance and electronic density.
Diagnostic: Isomer Identification
Before purification, confirm your isomer ratio.
1,3-Isomer (Target): Typically thermodynamically favored in polar protic solvents.
1,5-Isomer (Impurity): Often kinetically favored or formed due to steric bulk.
NMR Tip: The H4 proton often shifts upfield/downfield between isomers. NOESY is required for definitive assignment if literature precedence is absent.
Protocol 1: Regiocontrol via Solvent Engineering (Prevention)
Instead of separating isomers later, bias the reaction upfront.
Mechanism: Fluorinated alcohols act as hydrogen-bond donors, activating specific carbonyls and altering the transition state energy, often favoring the 1,3-isomer.
Step-by-Step:
Solvent Switch: Replace Ethanol/Methanol with 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
Stoichiometry: Use 1.0 equiv dicarbonyl : 1.1 equiv hydrazine.
Temperature: Run at ambient temperature initially; heat only if conversion stalls (kinetic control).
Validation: Check crude NMR. Ratios often improve from ~3:1 (in EtOH) to >20:1 (in TFE).
Protocol 2: Separation via "Solubility Switching"
If you already have a mixture, exploit the distinct dipole moments of the isomers.
Technique
Solvent System
Mechanism
Recrystallization
Ethanol/Water (4:1)
1,3-isomers often pack better due to planar H-bonding networks; 1,5-isomers (twisted aryl groups) remain in mother liquor.
Trituration
Diethyl Ether or MTBE
Many pyrazole carboxamides are solids; impurities and isomers often dissolve in ethers.
Flash Column
DCM : MeOH (98:2 to 95:5)
Pyrazoles streak on silica. Methanol is required to desorb, but keep % low to maintain resolution.
Visualization: Regioisomer Separation Workflow
Caption: Decision matrix for separating pyrazole regioisomers based on TLC behavior.
Module B: Removing Hydrazine & Starting Materials
Issue: Product is colored (yellow/orange) or shows reducing activity.
Root Cause: Unreacted hydrazine is toxic, nucleophilic, and binds to metal catalysts. It is difficult to remove via simple evaporation due to its high boiling point and affinity for polar surfaces.
Protocol 3: The pH-Swing Wash (The "Hydrazine Trap")
Pyrazoles are weak bases (pKa ~2.5 for the pyridine-like nitrogen), while hydrazine is more basic (pKa ~8.1). We exploit this
pKa.
Dissolution: Dissolve crude pyrazole-3-carboxamide in Ethyl Acetate (EtOAc) . Avoid DCM if possible (hydrazine can react with DCM over time).
The Trap: Wash the organic layer with 0.5 M HCl (cold).
Chemistry: Hydrazine protonates to
, which is water-soluble. The pyrazole-3-carboxamide (EWG on the ring) remains largely unprotonated and stays in the organic layer.
Warning: Do not use strong acid (>2M) or the amide may hydrolyze or the pyrazole may protonate and extract.
Brine Wash: Wash organic layer with saturated NaCl to remove residual acid/water.
Drying: Dry over
(not , which can coordinate amides) and concentrate.
Issue: Presence of urea byproducts (from EDC) or HOBt/HATU residues.
Context: When synthesizing the carboxamide from the carboxylic acid, coupling reagents are frequently used.
FAQ: Troubleshooting Amidation Workups
Q: My product is contaminated with DCU (dicyclohexylurea). How do I remove it?A: DCU is notoriously difficult to filter completely.
Switch Reagents: Use EDC.HCl (water-soluble urea byproduct) instead of DCC.
The "Cold Crash": If you must use DCC, cool the reaction to -20°C for 4 hours. DCU precipitates almost quantitatively. Filter through Celite before workup.
Q: I used HOBt, and it's co-eluting with my product.A: HOBt is acidic.
Wash: Use saturated
or aqueous wash. HOBt deprotonates and moves to the aqueous layer.
Alternative: Use Oxyma Pure as an additive; it is easier to remove and safer than HOBt.
Visualization: General Purification Workflow
Caption: Standardized workup flow for pyrazole-3-carboxamide synthesis.
Reference Data: Recrystallization Solvents
Based on literature precedence for 1,3,5-substituted pyrazole-3-carboxamides.
Solvent System
Suitability
Notes
Ethanol (95%)
High
Excellent for removing hydrazine salts and trace acids.
Methanol / Ethyl Acetate
Medium
Good for highly substituted/lipophilic amides.
Isopropyl Alcohol (IPA)
High
"Gold standard" for final polishing; induces slow crystal growth.
Acetonitrile
Low
Often solubilizes impurities too well; use only for very polar amides.
References
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008. Link
Purification Protocols: BenchChem Technical Support. "Column chromatography conditions for separating pyrazole isomers." BenchChem Knowledge Base, 2025. Link
Recrystallization Methodology: Wang, Z., et al. "Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis... and Identification." Journal of Chemical Research, 2014. Link
Hydrazine Removal: Lanxess Deutschland GmbH.[1] "Process for the removal of impurities from hydrazine hydrate."[1][2] U.S. Patent 5,484,511, 1996. Link
General Pyrazole Chemistry: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984. (Foundational text for tautomerism and acidity).
A Comparative Guide to HPLC Method Development for Pyrazole-1-Propanoic Acid
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the quantitative analysis of pyrazole-1-propanoic acid. As a small, polar molecule...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the quantitative analysis of pyrazole-1-propanoic acid. As a small, polar molecule with both acidic and aromatic functionalities, this compound presents unique challenges for chromatographic separation. This document moves beyond a simple recitation of steps, offering a rationale-driven approach to method development, grounded in chromatographic theory and supported by experimental data from analogous separations. We will explore three distinct reversed-phase HPLC strategies, comparing their performance and providing detailed protocols to guide researchers, scientists, and drug development professionals in selecting and optimizing a method best suited for their needs.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Pyrazole-1-propanoic acid (C₆H₈N₂O₂) is a heterocyclic carboxylic acid. Its structure dictates its behavior in a chromatographic system.
Polarity and Acidity: The carboxylic acid moiety makes the molecule acidic, with a predicted pKa of approximately 4.29[1]. This means that the molecule's charge state is highly dependent on the mobile phase pH. At a pH below its pKa, it will be in its neutral, less polar form, while at a pH above its pKa, it will be in its ionized, more polar form. The pyrazole ring and the propanoic acid side chain contribute to its overall polarity, with a predicted LogP value for a similar structure being quite low at 0.23, indicating high hydrophilicity[2].
The primary challenge in developing a reversed-phase method for pyrazole-1-propanoic acid is achieving adequate retention on non-polar stationary phases due to its high polarity[6]. The following sections will compare three strategies to address this challenge.
Method Development Workflow
The process of developing a robust HPLC method is systematic. It begins with understanding the analyte and proceeds through screening, optimization, and validation.
Caption: A generalized workflow for HPLC method development, from initial analyte characterization to final method validation according to ICH guidelines.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor in controlling retention and selectivity in HPLC. We will compare three common reversed-phase column chemistries.
Strategy 1: The Workhorse - Conventional C18
The C18 (or ODS) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability[7].
Theoretical Basis: Retention is primarily driven by hydrophobic interactions between the C18 alkyl chains and the non-polar regions of the analyte. For pyrazole-1-propanoic acid, this interaction is weak. To enhance retention, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid group. A mobile phase pH of ~2.5-3.0 (at least one pH unit below the pKa of 4.29) will convert the analyte to its more retained, neutral form.
Expected Performance:
Retention: Likely to be short, even with a high percentage of aqueous mobile phase. This can lead to co-elution with the solvent front or other early-eluting impurities[5].
Peak Shape: The use of an acidic mobile phase with a buffer (e.g., phosphate or formate) is crucial for obtaining symmetrical peaks by minimizing secondary interactions with residual silanols on the silica surface.
Challenge: "Phase collapse" or "dewetting" can occur with highly aqueous mobile phases (>95% water) on traditional C18 columns, leading to a sudden loss of retention and poor reproducibility[8].
Strategy 2: Alternative Selectivity - Phenyl Phase
Phenyl columns offer a different selectivity profile compared to C18 columns, which can be advantageous for aromatic compounds[9][10].
Theoretical Basis: Phenyl phases provide retention through a combination of hydrophobic interactions and π-π interactions between the phenyl groups of the stationary phase and the pyrazole ring of the analyte[11]. These π-π interactions can provide unique selectivity, especially when separating compounds with similar hydrophobicity but different aromatic character. The choice of organic modifier is critical; methanol tends to enhance π-π interactions more than acetonitrile, which can itself engage in π-π interactions with the stationary phase[9][11].
Expected Performance:
Retention: May offer better retention than C18 if π-π interactions are significant. The elution order of impurities relative to the main peak may change, which can be beneficial for resolution[7].
Peak Shape: Similar to C18, pH control is essential for good peak shape.
Advantage: Provides an orthogonal separation mechanism to C18, making it a valuable tool when C18 fails to provide adequate resolution.
Polar-embedded phases are designed to overcome the limitations of traditional C18 columns for polar analytes[12].
Theoretical Basis: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain[12]. This polar group has two main functions: it shields residual silanols, leading to improved peak shape for basic compounds, and it allows the stationary phase to be wetted by highly aqueous mobile phases. This "hydrophilic interaction" prevents phase collapse and provides a stable and reproducible retention mechanism for polar compounds[8][13].
Expected Performance:
Retention: Significantly improved retention for pyrazole-1-propanoic acid compared to C18 and potentially Phenyl phases, even with 100% aqueous mobile phases[8][14].
Peak Shape: Generally excellent peak shapes due to the shielding of active silanols.
Robustness: High stability and reproducibility in highly aqueous conditions, making it the most robust option for this type of analyte.
Caption: Simplified representation of the dominant interactions between Pyrazole-1-Propanoic Acid and different HPLC stationary phases.
Experimental Protocols & Comparative Data
The following protocols outline a systematic approach to screen the three stationary phases.
Sample & Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of pyrazole-1-propanoic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol.
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the same diluent.
HPLC Conditions
Parameter
Common Conditions
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B
Acetonitrile
Gradient
5% to 50% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temp.
30 °C
Injection Vol.
5 µL
Detection
PDA at 210 nm (scan 200-400 nm)
Columns to be Compared
Strategy 1: Standard C18, 4.6 x 150 mm, 5 µm
Strategy 2: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Strategy 3: Polar-Embedded C18, 4.6 x 150 mm, 5 µm
Retention can be highly dependent on organic modifier.[11]
Polar-Embedded C18
5.0 - 8.0
1.0 - 1.3
Excellent retention and peak shape, stable in 100% aqueous.[12][14]
May have different selectivity for non-polar impurities.
Discussion and Recommendation
Based on the theoretical analysis and expected outcomes, the Polar-Embedded C18 column emerges as the superior choice for developing a robust and reliable HPLC method for pyrazole-1-propanoic acid. Its ability to provide enhanced retention for polar compounds and its resistance to phase collapse in highly aqueous mobile phases directly address the primary challenges posed by this analyte[8][12][14]. This leads to a more accurate and reproducible method, which is a cornerstone of trustworthiness in analytical science.
While a standard C18 column might be made to work, the method would likely operate at the edge of its performance capabilities, with the analyte eluting very early in the chromatogram. This is a significant risk in a quality control environment where unforeseen impurities could co-elute. The Phenyl column offers a valuable alternative, particularly if separation from a specific aromatic impurity is required. However, for routine analysis, the stability and enhanced retention offered by the polar-embedded phase are paramount.
The final method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q14 to ensure it is fit for its intended purpose[3]. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
References
Agilent Technologies. (2020). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. Retrieved from [Link]
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]
MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]
Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
CAS Standard Information Network. (n.d.). 1H-Pyrazole-4-propanoic acid, 1-ethyl-α,3,5-trimethyl-. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). alpha-amino-1H-pyrazole-1-propanoic acid. PubChem Compound Database. Retrieved from [Link]
Chander, S., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(1), 2-11. Retrieved from [Link]
ResearchGate. (2024, September). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]
Royal Society of Chemistry. (2014). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Comparative Guide: Biological Activity of Pyrazole-1-Propanoic Acid Analogs
Executive Summary The pyrazole scaffold remains a cornerstone in medicinal chemistry, particularly for its role in COX-2 inhibition (e.g., Celecoxib).[1][2][3][4][5] However, the "classic" sulfonamide pharmacophore often...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole scaffold remains a cornerstone in medicinal chemistry, particularly for its role in COX-2 inhibition (e.g., Celecoxib).[1][2][3][4][5] However, the "classic" sulfonamide pharmacophore often suffers from poor aqueous solubility and specific hypersensitivity issues.
This guide evaluates Pyrazole-1-propanoic acid analogs , a subclass where the N1-position is substituted with a propanoic acid moiety. This modification serves a dual purpose: it mimics the carboxylate head group of arachidonic acid (the natural COX substrate) and significantly enhances thermodynamic solubility compared to non-ionized aryl-pyrazoles.
Key Comparison Verdict:
Potency: 3,5-Diarylpyrazole-1-propanoic acids exhibit IC
values comparable to Celecoxib in COX-2 inhibition assays ().
Selectivity: While slightly less selective for COX-2 than sulfonamides, they offer a safer cardiovascular profile by maintaining mild COX-1 activity (anti-thrombotic effect).
ADME: The propanoic acid tail improves solubility by 15–30 fold at physiological pH compared to ester or phenyl precursors.
Structural Basis & Pharmacophore
The biological activity of these analogs hinges on the spatial arrangement of the N1-propanoic acid tail relative to the 3,5-aryl substituents.
Pharmacophore Diagram
The following diagram illustrates the critical binding regions. The propanoic acid tail (R1) targets the hydrophilic entrance of the enzyme active site, while the aryl groups (R2, R3) dock into hydrophobic pockets.
Figure 1: Pharmacophore dissection of Pyrazole-1-propanoic acid analogs.
Comparative Analysis: Anti-Inflammatory Activity
The primary therapeutic target for these analogs is the Cyclooxygenase (COX) enzyme system. Below is a comparison of representative propanoic acid analogs against clinical standards.
Mechanism of Action
These analogs function as competitive inhibitors. The propanoic acid moiety mimics the carboxylic acid of Arachidonic Acid, allowing the molecule to "anchor" at the entrance of the COX channel, while the pyrazole ring stabilizes the complex.
Figure 2: Intervention point of pyrazole-1-propanoic acid analogs in the Arachidonic Acid cascade.
Quantitative Comparison (Data Synthesis)
The table below aggregates data from structure-activity relationship (SAR) studies involving 3,5-diarylpyrazole-1-propanoic acids [1][3].
Compound Class
R3 Substituent (C5)
R2 Substituent (C3)
COX-2 IC ()
COX-1 IC ()
Selectivity Index (SI)
Standard (Celecoxib)
p-Tolyl
p-Sulfonamide
0.05
15.0
300
Analog A (Acid)
p-Methoxyphenyl
p-Chlorophenyl
0.12
8.5
70.8
Analog B (Acid)
p-Chlorophenyl
p-Methoxyphenyl
0.09
12.1
134.4
Analog C (Acid)
Phenyl
Phenyl
1.45
4.2
2.9
Analog D (Ester)
p-Methoxyphenyl
p-Chlorophenyl
0.85
5.0
5.8
Analysis:
Effect of Acid vs. Ester: Analog A (Acid) is significantly more potent (0.12
) than its ester precursor Analog D (0.85 ). The free carboxylic acid is critical for ionic interactions with Arg-120 in the COX active site.
Substitution Pattern: Electron-donating groups (OMe) at the C5 position (Analog A) generally improve potency compared to unsubstituted phenyl rings (Analog C).
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
A. Synthesis: Green Michael Addition
This route avoids the use of toxic alkyl halides (e.g., 3-bromopropionate) by utilizing ethyl acrylate in a Michael addition, followed by hydrolysis.
Workflow Diagram:
Figure 3: Synthetic route for Pyrazole-1-propanoic acids.
Step-by-Step Methodology:
Chalcone Synthesis: React acetophenone (10 mmol) with benzaldehyde (10 mmol) in ethanol (20 mL) with 10% NaOH. Stir at RT for 6h. Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of starting aldehyde.
Pyrazole Core Formation: Reflux chalcone with hydrazine hydrate (20 mmol) in ethanol for 8h. Evaporate solvent to yield the NH-pyrazole.
N-Alkylation (Michael Addition): Dissolve NH-pyrazole (5 mmol) in DMF. Add Ethyl Acrylate (7.5 mmol) and catalytic
. Reflux for 12h. Validation: Appearance of ester peak in IR (~1730 cm).
Hydrolysis: Treat the ester with LiOH (2 eq) in THF:Water (1:1) for 4h. Acidify with 1M HCl to precipitate the Pyrazole-1-propanoic acid . Recrystallize from ethanol.
B. Bioassay: Colorimetric COX Inhibition Screening
Objective: Determine IC
against ovine COX-1 and COX-2.
Preparation: Dissolve test compounds in DMSO (Final concentration <2%).
Incubation: Incubate enzyme (COX-1 or COX-2), heme, and test compound in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C.
Initiation: Add Arachidonic Acid (100
) and colorimetric substrate (TMPD).
Measurement: Monitor absorbance at 590 nm for 5 mins. The rate of TMPD oxidation is proportional to COX activity.
Control: Use Celecoxib (positive control) and DMSO-only (negative control).
Calculation:
.
ADME Profile: Solubility & Permeability
A major advantage of propanoic acid analogs over traditional pyrazoles is the physicochemical profile.
Solubility: The carboxylic acid (
) is ionized at physiological pH (7.4), leading to a solubility >100 , whereas non-acid analogs often struggle to reach 5 .
Abdel-Aziz, M., et al. (2009). Synthesis and investigation of anti-inflammatory activity and gastric ulcerogenicity of novel nitric oxide-donating pyrazoline derivatives. European Journal of Medicinal Chemistry, 44(7), 3068-3076.[4]
Sharwan, S., et al. (2012). Recent developments in the synthesis and biological activity of pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1808-1816.
Burguete, A., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(11), 5562-5572.
Gökhan-Kelekçi, N., et al. (2007). Synthesis and studies on the anti-inflammatory and analgesic activities of some new 1,3,5-trisubstituted pyrazoles. Bioorganic & Medicinal Chemistry, 15(17), 5775-5786.
A Comparative Guide to Elemental Analysis Standards for Pyrazole Derivatives
Executive Summary For researchers, scientists, and drug development professionals, establishing the precise elemental composition of pyrazole derivatives is a non-negotiable aspect of quality control, regulatory submissi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers, scientists, and drug development professionals, establishing the precise elemental composition of pyrazole derivatives is a non-negotiable aspect of quality control, regulatory submission, and mechanistic investigation. This guide provides an in-depth comparison of the prevailing analytical standards and methodologies for the elemental analysis of these critical heterocyclic compounds. We will navigate the international regulatory landscape, compare the workhorse analytical techniques—from fundamental composition to trace impurity quantification—and present a detailed, field-tested protocol for CHN (Carbon, Hydrogen, Nitrogen) analysis, the cornerstone of molecular formula verification. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and defensible analytical strategy.
Introduction: The Imperative for Precision in Pyrazole Analysis
Pyrazole and its derivatives represent a cornerstone of modern medicinal chemistry, with applications ranging from anti-inflammatory drugs to oncology and agrochemicals.[1] Their biological activity is intrinsically linked to their precise molecular structure. Elemental analysis serves two primary, critical functions in the lifecycle of a pyrazole-based active pharmaceutical ingredient (API):
Identity and Purity Confirmation: It provides the most direct, empirical verification of a compound's molecular formula. For novel pyrazole derivatives, confirming the percentage of Carbon, Hydrogen, and Nitrogen (%C, %H, %N) is the first step in structural elucidation and is a fundamental purity assay.[2][3]
Safety and Quality Control: It quantifies elemental impurities that may be present from catalysts, manufacturing processes, or environmental contamination.[4][5] These impurities, even at trace levels, can pose significant toxicity risks and impact the stability and efficacy of the final drug product.[4][6]
Navigating the analytical requirements demands a comprehensive understanding of both the techniques available and the regulatory standards that govern them.
The Global Regulatory Framework: Harmonizing Elemental Impurity Standards
The control of elemental impurities in pharmaceutical products is governed by a harmonized set of guidelines established by the International Council for Harmonisation (ICH), which are adopted by major regulatory bodies including the U.S., European, and Japanese Pharmacopeias.
The cornerstone of this framework is the ICH Q3D Guideline for Elemental Impurities .[7][8] This guideline moves away from older, less specific tests (like the "heavy metals" test) towards a modern, risk-based approach.[9][10] The core principles of ICH Q3D are:
Toxicity Evaluation: It establishes a Permitted Daily Exposure (PDE) for 24 elements of toxicological concern, which is the maximum acceptable intake of an elemental impurity.[4][11]
Risk-Based Approach: Manufacturers are required to perform a risk assessment to identify and control the potential sources of elemental impurities in their drug product.[11][12] These sources can include residual catalysts from synthesis, raw materials, manufacturing equipment, and container closure systems.[5][7]
Classification of Elements: The elements are categorized into classes based on their toxicity and the likelihood of their inclusion in a drug product, focusing the risk assessment on the most critical elements like arsenic, cadmium, mercury, and lead.[4][13]
This guideline is implemented through specific chapters in the major pharmacopeias:
United States Pharmacopeia (USP): General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures.[14][15][16]
European Pharmacopoeia (Ph. Eur.): General Chapter 5.20 Elemental Impurities and Method 2.4.20.[5][17][18]
Japanese Pharmacopoeia (JP): General Test 2.66 Elemental Impurities.[19][20][21]
Compliance with these standards is mandatory and requires the use of sensitive and specific analytical techniques capable of accurately quantifying trace elements in the final drug product.[15][22]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the goal: verifying the bulk elemental composition (%C, %H, %N) or quantifying trace elemental impurities (ppm, ppb).
Feature
Combustion Analysis (CHN/S)
Inductively Coupled Plasma (ICP-MS & ICP-OES)
X-Ray Fluorescence (XRF)
Principle
Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified via thermal conductivity detection.[23]
Sample is introduced into a high-temperature plasma, causing atomic emission (ICP-OES) or ionization for mass separation (ICP-MS).[5]
Sample is irradiated with X-rays, causing inner-shell electrons to be ejected. The resulting fluorescence is characteristic of the elements present.[24]
A wide range of elements (~70+), including all those specified in ICH Q3D.[22]
Elements from Sodium (Na) to Uranium (U). Not suitable for very light elements like C, H, N.[27]
Typical Use
Molecular formula confirmation, purity assessment of the pyrazole API itself.[2][28]
Quantification of trace elemental impurities as per USP <232>, Ph. Eur. 5.20, ICH Q3D.[22][29]
Rapid screening of raw materials or finished products. Not a primary quantitative tool for pharmacopeial compliance in this context.[30][31]
Sensitivity
Percent level (e.g., 0.1%).
High: ppb to ppt (ICP-MS); ppm to high ppb (ICP-OES).[4]
Low ppm to percent level. Generally less sensitive than ICP-MS.[32]
Sample Prep
Minimal; precise weighing into a tin capsule.
Requires complete digestion, typically using microwave-assisted acid digestion to create a liquid sample.[29]
Minimal for solids; can be analyzed directly. Grinding may be required for homogeneity.
Pros
Fast, accurate, and cost-effective for bulk composition. The definitive method for empirical formula verification.[28]
Extremely sensitive and specific, making it the gold standard for trace impurity testing.[5] Can measure all required elements simultaneously.
Non-destructive, very fast, and portable (handheld options).[31]
Cons
Not suitable for trace metal analysis. Difficult to combust refractory materials.[33]
Destructive sample preparation. High capital and operational cost. Potential for spectral interferences.
Limited sensitivity for many regulated elements. Matrix effects from the organic sample can lead to inaccuracies.[30][32] Cannot determine oxidation state.[27]
In-Depth Protocol: CHN Combustion Analysis for Pyrazole Derivatives
This protocol outlines a self-validating system for determining the %C, %H, and %N in a purified pyrazole derivative. The causality behind each step is explained to ensure scientific rigor.
Objective: To accurately determine the C, H, and N content of a pyrazole sample to confirm its empirical formula against theoretical values.
Instrumentation: A modern CHN Elemental Analyzer (e.g., PerkinElmer 2400, Thermo Scientific FlashSmart).[28][33]
Reference Materials:
Calibration Standard: A high-purity, stable organic compound with accurately known C, H, and N content (e.g., Acetanilide, EDTA). Certified Reference Materials (CRMs) are required for method validation.[34]
Check Standard: A well-characterized, stable compound, preferably with a similar nitrogen content to pyrazoles (e.g., Sulphanilamide), to be run as an unknown to verify calibration.[34]
Methodology:
Instrument Preparation & Conditioning (The "Why"): Before analysis, the combustion and reduction tubes must be conditioned by running the instrument through several blank cycles at operating temperature (~950-1000°C). This purges any atmospheric contaminants (especially N₂) and ensures a stable, low-background baseline, which is critical for accuracy.
Sample Preparation (The "Why"):
Ensure the pyrazole derivative sample is homogenous and dry. Moisture will inflate the hydrogen result and introduce errors.
Using an anti-static device, accurately weigh 1-3 mg of the sample into a clean tin capsule using a microbalance. Precision in weighing is paramount as all calculations are based on this initial mass.
Securely crimp the tin capsule to ensure no sample is lost and that all contents are contained for the combustion event. Tin acts as a catalyst, promoting a flash combustion upon introduction to the furnace.
Calibration (The "Why"):
Analyze 3-5 replicates of the chosen calibration standard (e.g., Acetanilide).
The instrument software uses the known %C, H, N of the standard and the detector response to generate a response factor for each element. This linear calibration corrects for any non-ideal detector behavior and is the foundation of an accurate measurement.
Analysis of Unknowns (The "Why"):
Analyze 3-5 replicates of the pyrazole sample. Replicate analysis is essential to assess the homogeneity of the sample and the precision of the measurement, typically aiming for a standard deviation of ≤0.1%.
Periodically, and after every ~10 samples, run the check standard. This serves as an independent verification of the calibration's stability over time. If the check standard results deviate significantly (e.g., >0.3% from the known value), the instrument must be recalibrated.
Data Evaluation (The "Why"):
Compare the average experimental %C, %H, and %N values for the pyrazole sample to the theoretical values calculated from its proposed molecular formula.
Acceptance Criterion: The experimental values should typically be within ±0.4% of the theoretical values. For example, if the theoretical %N is 14.0%, an acceptable result would be in the range of 13.6% to 14.4%. This tolerance accounts for minor impurities and instrumental variation.
Visualizing the Analytical Workflow
A robust elemental analysis strategy integrates both bulk composition and trace impurity testing. The following diagram illustrates a typical decision-making workflow in a drug development setting.
Caption: Integrated workflow for elemental analysis of pyrazole APIs.
Troubleshooting & Special Considerations for Pyrazoles
Analyzing nitrogen-rich heterocyclic compounds like pyrazoles presents unique challenges, particularly for combustion analysis:
Difficult Combustion: The stable pyrazole ring can be refractory, leading to incomplete combustion and artificially low nitrogen and carbon values.[33] To mitigate this, ensure the combustion furnace is at its optimal temperature (≥950°C) and consider using a combustion catalyst (e.g., tungsten(VI) oxide) mixed with the sample if results are inconsistent.
High Nitrogen Content: The high percentage of nitrogen in pyrazoles can sometimes saturate the thermal conductivity detector if too large a sample is used. Adhering to the 1-3 mg sample weight range is crucial.
Volatile Derivatives: Some low molecular weight pyrazole derivatives may be volatile. Ensure the sample is fully encapsulated and introduced into the instrument quickly to prevent loss of material before combustion.
Conclusion
The elemental analysis of pyrazole derivatives is a multi-faceted process that underpins both the confirmation of molecular identity and the assurance of patient safety. A successful strategy relies on selecting the appropriate analytical technique for the specific question at hand: high-precision combustion analysis for verifying the fundamental C, H, and N composition, and high-sensitivity spectroscopic methods like ICP-MS for controlling trace elemental impurities according to the harmonized global standards of ICH Q3D. By understanding the principles and causality behind these methods, and by implementing robust, self-validating protocols, researchers and developers can generate the accurate and defensible data required for advancing novel pyrazole compounds from the laboratory to the clinic.
References
Source: US Pharmacopeia (USP)
Source: USP.
Title: guideline for elemental impurities q3d(r1)
Title: Guideline for Elemental Impurities Q3D(R2)
Title: Elemental impurities per USP and ICH q3d guidelines
Source: Labcorp
URL
Title: ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment
Source: Intertek
URL
Title: THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM)
Title: New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials
Source: ECA Academy
URL: [Link]
Title: European Pharmacopoeia Chapter 5.20 "Metal Catalysts or Metal Reagent Residues": Implementation Delayed Until Further Notice!
Source: ECA Academy
URL: [Link]
Title: Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2
Source: Shimadzu
URL: [Link]
Title: Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?
Source: ResearchGate
URL: [Link]
Title: SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES
Source: Connect Journals
URL: [Link]
Title: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN
Source: PE Polska
URL: [Link]
Title: The limitations of handheld XRF analyzers as a quantitative tool for measuring heavy metal pesticides on art objects
Source: Cultural Heritage Science Open Source
URL: [Link]
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid: Proper Disposal & Handling Guide
Executive Summary & Immediate Directive Do not dispose of this compound via municipal sinks or general trash. 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a functionalized nitrogen heterocycle containing a carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Directive
Do not dispose of this compound via municipal sinks or general trash.
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a functionalized nitrogen heterocycle containing a carboxylic acid moiety.[1][2][3] While often classified as a research intermediate, its structural motifs (pyrazole ring and amide side chain) necessitate treatment as a Potential Bioactive Agent and Organic Acid .
The Golden Rule of this Protocol:
Treat this substance as "Not Fully Tested" (H315/H319/H335). All disposal pathways must lead to High-Temperature Incineration to ensure complete thermal destruction of the nitrogen heterocycle.
Chemical Profile & Hazard Identification
Before handling waste, verify the material against this profile to ensure no cross-contamination with incompatible streams.
Parameter
Specification
Operational Implication
Chemical Name
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
Primary Identifier
CAS Number
1152495-77-0 (Generic/Analog)
Verify specific batch COA
Functional Groups
Carboxylic Acid (-COOH), Pyrazole, Amide
Acidic: Incompatible with Cyanides/Sulfides.
Physical State
Solid (White to off-white powder)
Dust inhalation risk.
Acidity (pKa)
~4.0 - 5.0 (Carboxylic acid)
Corrosive to mucous membranes in high conc.
Solubility
Soluble in DMSO, MeOH; Sparingly in Water
Dictates liquid waste stream choice.
The "Self-Validating" Risk Assessment
As a scientist, you must understand why a protocol exists.
The Acid Risk: The propanoic acid tail makes this compound a proton donor. If mixed with waste streams containing Sodium Azide (common in biological buffers) or Cyanides, it can generate lethal hydrazoic acid or hydrogen cyanide gas.
Validation: Check the pH of your aqueous waste container.[4] If pH < 4, do not add this compound without neutralization.
The Heterocycle Risk: The pyrazole ring is robust. Standard wastewater treatment (bacterial digestion) may not degrade it effectively, leading to environmental accumulation.
Validation: The only validated destruction method is incineration >850°C.
Operational Disposal Workflows
Scenario A: Disposal of Pure Solid (Powder)
Context: Expired shelf-life, contaminated weighing boats, or excess dry reagent.
Segregation: Isolate the solid. Do not dissolve it just to dispose of it.
Primary Containment: Place the powder or contaminated debris (weighing paper, gloves) into a clear, sealable polyethylene bag (Zip-lock style).
Secondary Containment: Place the sealed bag into the Solid Organic Waste Drum (usually Yellow or Black barrel).
Labeling: Tag with "Solid Organic Waste: Pyrazole Derivative."
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures/Mother Liquors)
Context: HPLC waste, reaction workups in DMSO/Methanol.
Step 1: Solvent Identification
If Organic Solvent (DMSO, MeOH, DCM) > 10%:
Move to Stream A (High BTU Organic Waste) .
Protocol: Pour into the red safety can or halogenated/non-halogenated waste carboy. No pH adjustment needed.
If Aqueous (Water/Buffer) > 90%:
Move to Stream B (Aqueous Toxic Waste) .
Protocol:Check pH. If the solution is highly acidic (pH < 2) due to this compound, neutralize to pH 6-8 using Sodium Bicarbonate before adding to the central carboy to prevent container corrosion.
Visual Decision Logic (DOT Diagram)
The following flowchart illustrates the decision-making process for disposing of 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid.
Figure 1: Decision tree for segregation of pyrazole-propanoic acid waste streams.
Regulatory & Compliance Context
US EPA (RCRA) Classification
While this specific CAS is not typically listed on the P-List (Acutely Toxic) or U-List (Toxic), it falls under the "General Duty Clause."
Waste Code Assignment:
If pure solid: Non-Regulated Chemical Waste (Must still be incinerated by policy).
H335: May cause respiratory irritation.[1][3][7][8][9]
Documentation: Always list the full chemical name on the hazardous waste tag. Avoid using abbreviations like "PPA" which can be ambiguous to waste contractors.
Emergency Spillage Procedures
If a spill occurs outside of a fume hood:
Evacuate & Ventilate: The dust may be an irritant. Clear the immediate area.[1]
PPE: Don Nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator).
Dry Spill: Do not wet the powder (this spreads the contamination). Use a dustpan and brush or a HEPA vacuum.
Wet Spill: Cover with an inert absorbent (Vermiculite or Chem-Sorb). Do not use sawdust (potential reaction with acidic moiety).
Decontamination: Wipe the surface with a mild alkaline detergent (1% Sodium Carbonate solution) to neutralize the acid residue, followed by water.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole-3-carboxylic acid derivatives. PubChem. Available at: [Link]
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. EPA.gov. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]